molecular formula C12H22N2O B2461381 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one CAS No. 1824055-90-4

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

カタログ番号: B2461381
CAS番号: 1824055-90-4
分子量: 210.321
InChIキー: HWVMIISPGNJXCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one is a chemical compound based on the privileged 1,9-diazaspiro[5.5]undecane scaffold, a spiro-fused dipiperidine structure of significant interest in medicinal chemistry and drug discovery . Compounds featuring this core structure have demonstrated a wide range of potent biological activities in pharmacological research, making them valuable tools for exploring new therapeutic pathways . While the specific biological data for this acetyl-substituted derivative is subject to ongoing research, analogs and closely related structures within this chemical family have been investigated for the treatment of obesity through mechanisms such as acetyl-CoA carboxylase (ACC) inhibition, for pain management, and for various immune system, cardiovascular, and psychotic disorders . The 1,9-diazaspiro[5.5]undecane scaffold is often functionalized at the 9-position, as seen in this molecule, which is a common strategy to fine-tune the compound's properties and interaction with biological targets . This compound is offered as a key synthetic intermediate or reference standard for researchers developing novel bioactive molecules. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

1-(2-methyl-2,9-diazaspiro[5.5]undecan-9-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-11(15)14-8-5-12(6-9-14)4-3-7-13(2)10-12/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVMIISPGNJXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCCN(C2)C)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

Authored by: A Senior Application Scientist

Foreword: The Architectural Allure of Diazaspirocycles in Modern Drug Discovery

The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver of innovation in pharmaceutical research. Within the vast landscape of heterocyclic chemistry, diazaspirocycles have emerged as a particularly compelling class of scaffolds.[1] Their inherent three-dimensionality, conferred by the spirocyclic fusion of two nitrogen-containing rings, offers a rigid and precisely defined orientation of substituents in space.[2][3] This structural rigidity can lead to significant improvements in binding affinity and selectivity for biological targets, while also favorably influencing pharmacokinetic properties such as metabolic stability.[1][3] The 2,9-diazaspiro[5.5]undecane framework, a key structural motif, is of particular interest due to its prevalence in a range of biologically active agents targeting conditions from metabolic diseases to central nervous system disorders.[4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific derivative, 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Approach

The can be logically dissected into two primary stages: the construction of the core 2-Methyl-2,9-diazaspiro[5.5]undecane scaffold and the subsequent selective N-acetylation at the 9-position. Due to the inherent symmetry of the parent diazaspiro[5.5]undecane, a key strategic consideration is the regioselective introduction of the methyl and acetyl groups. Our proposed synthetic strategy involves the initial preparation of a differentially protected 2,9-diazaspiro[5.5]undecane, followed by sequential methylation and acetylation.

Synthesis of the 2-Methyl-2,9-diazaspiro[5.5]undecane Core

The construction of the diazaspiro[5.5]undecane core is a critical undertaking. While numerous methods exist for the synthesis of spirocyclic systems, a practical and scalable approach is paramount for drug discovery applications.[6][7] The following protocol outlines a robust method adapted from established literature for the synthesis of related diazaspirocycles.

Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Double Michael Addition to form Diethyl 4-oxopiperidine-2,6-dicarboxylate

This initial step establishes the first piperidine ring. The reaction proceeds via a double Michael addition of ethyl acrylate to diethyl 3-oxoglutarate.

  • Reagents and Materials:

    • Diethyl 3-oxoglutarate

    • Ethyl acrylate

    • Sodium ethoxide

    • Ethanol, anhydrous

  • Procedure:

    • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Diethyl 3-oxoglutarate is added dropwise to the cooled solution (0 °C).

    • Ethyl acrylate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Reductive Amination and Cyclization to form the Spirocyclic Core

This step involves the formation of the second piperidine ring through a reductive amination followed by an intramolecular cyclization.

  • Reagents and Materials:

    • Diethyl 4-oxopiperidine-2,6-dicarboxylate

    • Benzylamine

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE)

  • Procedure:

    • To a solution of diethyl 4-oxopiperidine-2,6-dicarboxylate in dichloroethane, benzylamine is added, followed by sodium triacetoxyborohydride in portions.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • The reaction is quenched with water, and the product is extracted with dichloromethane.

    • The combined organic layers are dried and concentrated to yield the crude N-benzyl-2,9-diazaspiro[5.5]undecane derivative.

Step 3: N-Methylation of the Spirocyclic Core

With one nitrogen protected by a benzyl group, the secondary amine can be selectively methylated.

  • Reagents and Materials:

    • N-benzyl-2,9-diazaspiro[5.5]undecane derivative

    • Formaldehyde (37% aqueous solution)

    • Sodium borohydride

    • Methanol

  • Procedure:

    • The crude N-benzyl-2,9-diazaspiro[5.5]undecane derivative is dissolved in methanol.

    • Aqueous formaldehyde is added, and the mixture is stirred for 1 hour.

    • Sodium borohydride is added portion-wise at 0 °C.

    • The reaction is stirred for an additional 2 hours at room temperature.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is dried and concentrated to give N-benzyl-N'-methyl-2,9-diazaspiro[5.5]undecane.

Step 4: Deprotection to yield 2-Methyl-2,9-diazaspiro[5.5]undecane

The final step in the synthesis of the core is the removal of the benzyl protecting group.

  • Reagents and Materials:

    • N-benzyl-N'-methyl-2,9-diazaspiro[5.5]undecane

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • The N-benzyl-N'-methyl-2,9-diazaspiro[5.5]undecane is dissolved in methanol.

    • 10% Pd/C is added to the solution.

    • The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature overnight.

    • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to afford the desired 2-Methyl-2,9-diazaspiro[5.5]undecane.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Piperidine Ring Formation cluster_step2 Step 2: Spirocyclization cluster_step3 Step 3: N-Methylation cluster_step4 Step 4: Deprotection A Diethyl 3-oxoglutarate + Ethyl acrylate B Double Michael Addition (NaOEt, EtOH) A->B C Diethyl 4-oxopiperidine-2,6-dicarboxylate B->C E Reductive Amination & Cyclization (STAB, DCE) C->E D Benzylamine D->E F N-Benzyl-2,9-diazaspiro[5.5]undecane derivative E->F G Formaldehyde, NaBH4 F->G H N-Benzyl-N'-methyl-2,9-diazaspiro[5.5]undecane G->H I H2, Pd/C H->I J 2-Methyl-2,9-diazaspiro[5.5]undecane I->J

Caption: Synthetic workflow for the preparation of the 2-Methyl-2,9-diazaspiro[5.5]undecane core.

Final Step: N-Acetylation to 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

The terminal step of the synthesis is the selective N-acetylation of the secondary amine at the 9-position of the 2-Methyl-2,9-diazaspiro[5.5]undecane core. This is a standard acylation reaction.

Experimental Protocol: N-Acetylation
  • Reagents and Materials:

    • 2-Methyl-2,9-diazaspiro[5.5]undecane

    • Acetyl chloride or Acetic anhydride

    • Triethylamine (Et3N) or Pyridine

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • 2-Methyl-2,9-diazaspiro[5.5]undecane is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • A base such as triethylamine or pyridine is added to the solution.

    • The solution is cooled to 0 °C, and acetyl chloride or acetic anhydride is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction is quenched with water, and the organic layer is separated.

    • The organic layer is washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The resulting crude product, 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one, is purified by column chromatography or recrystallization.

Reaction Scheme Diagram

Acetylation_Scheme cluster_main start 2-Methyl-2,9-diazaspiro[5.5]undecane reagents + Acetyl Chloride / Et3N in DCM product 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one reagents->product N-Acetylation

Sources

Advanced 1H NMR Characterization of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one: Conformational Dynamics and Spectral Deconvolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,9-diazaspiro[5.5]undecane architecture is a highly privileged, rigid spirocyclic scaffold increasingly utilized in modern pharmacophore design, particularly as inducers of the Endoplasmic Reticulum (ER) stress response in oncology models[1] and in the development of selective bivalent inhibitors[2].

Characterizing 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The molecule features a basic tertiary amine (N2-methyl) and a neutral tertiary amide (N9-acetyl). The partial double-bond character of the amide C-N bond restricts free rotation, generating distinct conformational isomers (rotamers) that complicate spectral interpretation[3]. To definitively assign the topography of this molecule, we must deploy a self-validating NMR protocol that accounts for both the complex scalar coupling of the spiro[5.5] core and the dynamic chemical exchange of the amide rotamers[4].

Structural Topography & Predictive NMR Shifts

The spiro[5.5]undecane core consists of two orthogonal piperidine rings sharing a single quaternary carbon (C6). The rigid chair conformations of these rings dictate that the axial and equatorial protons experience vastly different magnetic shielding environments. Consequently, the aliphatic protons (C4, C5, C7, C11) manifest as a complex, second-order multiplet cluster between 1.30 and 1.80 ppm[5].

The functionalization at the two nitrogen poles drives the primary chemical shift dispersion:

  • The N2-Pole (Amine): The N2-methyl group acts as an electron-donating center, shielding the adjacent C1 and C3 protons (~2.30 - 2.60 ppm). The N-methyl singlet itself will appear sharply at ~2.25 - 2.35 ppm.

  • The N9-Pole (Amide): The N9-acetyl group exerts a strong electron-withdrawing effect, significantly deshielding the adjacent C8 and C10 protons, pushing their resonances downfield to the 3.30 - 3.70 ppm region[2].

The Phenomenon of Amide Rotamerism

The crux of the analytical challenge lies in the N9-acetyl moiety. The delocalization of the nitrogen lone pair into the adjacent carbonyl pi-system imbues the C-N bond with partial double-bond character[6]. This electronic phenomenon restricts free rotation, trapping the molecule in distinct cis and trans rotameric states relative to the spirocyclic core[3]. On the NMR timescale at 298K, this slow chemical exchange manifests as peak doubling or significant line broadening for the acetyl methyl singlet (~2.1 ppm) and the adjacent C8/C10 multiplets[4].

RotamerExchange Amide N9-Acetyl Group (Restricted Rotation) Trans Trans-Rotamer (Major Population) Amide->Trans Cis Cis-Rotamer (Minor Population) Amide->Cis Exch Dynamic Chemical Exchange (k_ex) Trans->Exch kT > E_a Cis->Exch kT > E_a

Fig 1: Conformational exchange dynamics of the N9-acetyl group in the spiro[5.5]undecane core.

Methodological Framework: High-Fidelity NMR Acquisition

To prevent misinterpreting rotameric peak doubling as chemical impurities, the experimental workflow must be strictly controlled. The following protocol utilizes a self-validating logic loop to ensure data integrity.

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation & Environmental Control

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Maintaining this precise concentration regime prevents viscosity-induced T2 relaxation shortening (which broadens peaks) while guaranteeing sufficient Signal-to-Noise Ratio (SNR) to detect minor rotameric populations.

Step 2: Magnetic Field Homogenization (The Self-Validating Loop)

  • Action: Execute automated gradient shimming (Z0-Z5), followed by manual fine-tuning.

  • Self-Validation: Before acquiring the full spectrum, measure the Full Width at Half Maximum (FWHM) of the residual CHCl3 peak (7.26 ppm). If FWHM > 1.2 Hz, the system must automatically reject the shim state and re-initiate the shimming protocol. This ensures that any observed peak broadening in the analyte is definitively attributed to chemical exchange (rotamerism) rather than poor magnetic field homogeneity.

Step 3: 1H NMR Acquisition Parameters

  • Action: Utilize a standard 1D 30° pulse sequence (zg30) at 400-600 MHz. Set the Relaxation Delay (D1) to 5.0 seconds.

  • Causality: The N2-methyl and N9-acetyl protons often exhibit extended longitudinal relaxation times (T1). A truncated D1 would lead to incomplete magnetization recovery, artificially suppressing their integration values and skewing the calculated ratio of cis/trans rotamers. A 5-second delay ensures quantitative reliability.

Step 4: Variable Temperature (VT) NMR Validation

  • Action: If peak doubling or severe broadening is observed at the N9-acetyl methyl (~2.1 ppm) or adjacent C8/C10 protons, initiate a VT-NMR sequence from 298K to 340K.

  • Causality: Heating the sample provides the thermal energy (kT) required to overcome the rotational activation barrier (Ea) of the amide bond[6]. As the exchange rate (k_ex) exceeds the NMR timescale, the doubled peaks will coalesce into a single, sharp time-averaged resonance[4]. This serves as absolute proof of rotamerism versus the presence of a structural impurity.

Workflow Prep Sample Preparation (CDCl3, 15-20mg) Shim Shim Validation (FWHM < 1.2 Hz) Prep->Shim Transfer to Magnet Shim->Shim Fail (Re-shim) Acq 1H NMR Acquisition (zg30, D1=5s) Shim->Acq Pass Eval Rotameric Peak Doubling Detected? Acq->Eval FT & Phase VT VT-NMR (340K) Coalescence Check Eval->VT Yes (C8/C10/Acetyl) Assign Final Integration & Peak Assignment Eval->Assign No VT->Assign Exchange Verified

Fig 2: Self-validating 1H NMR acquisition workflow for dynamic spirocyclic amides.

Quantitative Data Presentation

Upon successful execution of the self-validating protocol and VT-NMR coalescence verification, the spectral data can be confidently integrated and assigned. Below is the expected quantitative topography for 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one at 298K in CDCl3.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Notes & Causality
N9-COCH3 2.05 - 2.15Singlet (Split)3HAcetyl methyl. Exhibits peak doubling (~2.08 and ~2.12 ppm) due to restricted amide rotation. Coalesces at >330K.
N2-CH3 2.25 - 2.35Singlet3HBasic N-methyl group. Appears as a sharp singlet, unaffected by N9 rotameric dynamics.
C1-H, C3-H 2.30 - 2.60Multiplets4HProtons adjacent to N2. Shielded relative to C8/C10 due to the electron-donating nature of the basic amine.
C8-H, C10-H 3.30 - 3.70Multiplets4HProtons adjacent to N9. Deshielded by the amide carbonyl; broadened significantly due to restricted rotation.
C4-H, C5-H, C7-H, C11-H 1.30 - 1.80Multiplets8HAliphatic spiro core protons. Form complex overlapping multiplets due to rigid axial/equatorial environments.

Conclusion

The structural elucidation of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one demands a rigorous understanding of both the spirocyclic scalar coupling and the dynamic chemical exchange inherent to tertiary amides. By employing a self-validating NMR protocol—anchored by strict shimming thresholds, optimized relaxation delays, and Variable Temperature (VT) NMR confirmation—analysts can definitively separate true conformational rotamers from synthetic impurities. This methodical approach ensures absolute trustworthiness in the structural verification of this critical pharmacophore scaffold.

References

1.[5] Title: Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives Source: ResearchGate URL:

2.[4] Title: Observation of amide rotamers 4e by dynamic 1 H NMR (CDCl 3 ) Source: ResearchGate URL:

3.[1] Title: A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models Source: PMC URL:

4.[3] Title: NMR studies of rotamers with multi-substituted amides Source: Journal of Engineering Sciences and Innovation (JESI) URL:

5.[2] Title: BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:

6.[6] Title: Using NMR to observe the restricted rotation in amide bonds Source: Nanalysis URL:

Sources

Solvation Thermodynamics and Analytical Profiling of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Application Scientists

Executive Summary

The transition from planar, sp2 -hybridized aromatic scaffolds to highly three-dimensional, sp3 -rich architectures has revolutionized modern drug discovery. The molecule 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one represents a prime example of this paradigm. Featuring a spirocyclic diamine core functionalized with a basic tertiary amine (N-methyl) and a neutral, polar hydrogen-bond acceptor (N-acetyl), this compound exhibits a highly favorable physicochemical profile.

Understanding its solubility in organic solvents is critical for downstream applications, including synthetic route optimization, chromatographic purification, and formulation development. This whitepaper details the structural thermodynamics driving its solvation, provides quantitative solubility estimates across solvent classes, and outlines a rigorous, self-validating analytical protocol for empirical measurement.

Structural Thermodynamics & Causality of Solvation

Solubility in organic media is fundamentally a thermodynamic competition between the energy required to disrupt the solute's crystal lattice ( ΔGlattice​ ) and the free energy released upon solvation ( ΔGsolvation​ ).

The "Escape from Flatland" Effect

The 2,9-diazaspiro[5.5]undecane core is highly non-planar. As established in the seminal framework, increasing the fraction of sp3 carbons ( Fsp3​ ) sterically hinders the close-packed π−π stacking typical of flat heteroaromatics. This disruption drastically lowers the crystal lattice energy. Consequently, less thermal energy is required to transition the molecule from the solid state into an organic solution, resulting in enhanced thermodynamic solubility [1].

Functional Group Contributions

Beyond the spirocyclic core, the substituents on the nitrogen atoms dictate specific solvent interactions [2]:

  • N-Methyl Group (Position 2): Acts as a basic tertiary amine. It enhances solubility in polar aprotic solvents via dipole-dipole interactions and provides a site for potential salt formation if protonated.

  • N-Acetyl Group (Position 9): The ethan-1-one moiety is a potent hydrogen-bond acceptor. This drives exceptional solubility in polar protic solvents (e.g., methanol, ethanol) where the solvent acts as a hydrogen-bond donor, while also maintaining strong dipole interactions in aprotic media (e.g., DMSO, dichloromethane).

StructuralDrivers A 1-{2-Methyl-2,9-diazaspiro[5.5] undecan-9-yl}ethan-1-one B Spiro[5.5]undecane Core (High Fsp3) A->B C N-Methyl Group (Tertiary Amine) A->C D N-Acetyl Group (Amide) A->D E Low Crystal Lattice Energy B->E F Dipole & Van der Waals Interactions C->F G Strong H-Bond Acceptor D->G H Enhanced Organic Solubility E->H F->H G->H

Structural features of the spirocyclic diamine driving organic solvent solubility.

Quantitative Solubility Profile

Based on the thermodynamic principles of, the table below summarizes the expected solubility profile of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one across standard organic solvents [3].

Note: As specific empirical data for this exact derivative may vary by polymorphic form, these values represent robust predictive baselines derived from homologous sp3 -rich diamines.

Solvent ClassSolventEstimated SolubilityPrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 mg/mL Strong dipole-dipole interactions; H-bond acceptor alignment.
Polar Aprotic Dichloromethane (DCM)> 100 mg/mL Favorable van der Waals interactions with the hydrocarbon spiro-core.
Polar Protic Methanol (MeOH)> 50 mg/mL Solvent acts as an H-bond donor to the N-acetyl oxygen and tertiary amine.
Moderately Polar Ethyl Acetate (EtOAc)20 - 50 mg/mL Moderate dipole interactions; limited H-bonding restricts maximum capacity.
Non-Polar Hexanes / Heptane< 5 mg/mL Poor solvation due to the polar amide and amine groups resisting the highly lipophilic environment.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility of this compound, researchers must avoid kinetic dissolution assays, which often yield false positives via transient supersaturation. The following Isothermal Shake-Flask Protocol is engineered as a self-validating system to capture true thermodynamic equilibrium.

Critical Analytical Consideration (Expertise Insight)

Standard High-Performance Liquid Chromatography (HPLC) relies on UV-Vis detection (typically at 254 nm). However, 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one lacks an aromatic ring or extended π -conjugated system. It will not absorb strongly in the UV range, rendering standard UV detectors blind. Causality: To achieve accurate quantification, you must utilize a universal detector such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Protocol
  • Solid Saturation (Vial Selection): Add an excess of the solid compound (~50 mg) to 0.5 mL of the target organic solvent. Causality: This must be performed in a Type I Borosilicate Glass HPLC vial . Using polypropylene microcentrifuge tubes will result in plasticizer leaching (e.g., phthalates) when exposed to aggressive solvents like DCM or EtOAc, which will severely contaminate the ELSD/MS baseline.

  • Isothermal Equilibration: Seal the vial and agitate at 500 RPM for 48 hours in a Peltier-cooled incubator set strictly to 25.0 ± 0.1 °C . Causality: A 48-hour window ensures the transition from kinetic dissolution to thermodynamic equilibrium. Strict thermal control is mandatory; even minor temperature fluctuations will cause the solvent to dissolve excess solute and subsequently precipitate it, creating a hysteresis loop that invalidates the measurement.

  • Phase Separation (Membrane Selection): Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solids. Extract the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Causality: PTFE is chemically inert. Using standard cellulose acetate (CA) or polyethersulfone (PES) filters will lead to membrane dissolution in solvents like DMSO or DCM, destroying the sample.

  • Dilution & Quantification: Dilute the filtered supernatant 1:100 or 1:1000 in the mobile phase prior to injection. Causality: Because the compound is highly soluble in polar solvents, injecting the neat supernatant will instantly saturate the ELSD/CAD detector and overload the analytical column, pushing the response far outside the linear dynamic range.

Protocol S1 1. Solid Saturation S2 2. Isothermal Equilibration S1->S2 48h, 25°C S3 3. Phase Separation S2->S3 PTFE Filter S4 4. ELSD/MS Quantification S3->S4 Dilution

Step-by-step isothermal shake-flask methodology for determining thermodynamic solubility.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry[Link]

  • Oxa-spirocycles: synthesis, properties and applications Chemical Science (RSC Publishing)[Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry European Journal of Organic Chemistry[Link]

Methodological & Application

experimental protocol for using 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the implementation of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one in preclinical drug discovery and pharmacological profiling.

Architectural Rationale: The Shift to High-Fsp³ Scaffolds

Modern medicinal chemistry has aggressively pivoted away from "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—toward three-dimensional, conformationally restricted architectures. The spirocyclic core of diazaspiro[5.5]undecane represents a privileged scaffold in this paradigm[1]. By locking two piperidine rings in a perpendicular spiro-fusion, the scaffold achieves a high fraction of sp³ carbons (Fsp³). This structural pre-organization significantly reduces the entropic penalty upon binding to target proteins, enhancing both affinity and selectivity[2].

The specific compound 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one (an N-methyl, N'-acetyl derivative) is uniquely positioned as a highly optimized pharmacological probe and building block.

  • The N-Methyl Group: Provides a basic tertiary amine center capable of forming critical ionic interactions or salt bridges within receptor pockets (e.g., Sigma-1 or GABA_A receptors) or kinase hinge regions[3][4].

  • The N-Acetyl Group: Acts as a pure hydrogen-bond acceptor. By capping the second nitrogen, it prevents excessive basicity, tightly controlling the molecule's pKa and preserving excellent blood-brain barrier (BBB) permeability[2].

Mechanistic Target Engagement

Diazaspiro[5.5]undecane derivatives have demonstrated profound polypharmacology, serving as potent modulators for targets ranging from Acetyl-CoA carboxylase (ACC) to Phosphoinositide 3-kinases (PI3K) and central nervous system (CNS) receptors[1][4]. When utilizing 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one as a probe, its binding causality is driven by shape complementarity. The rigid spiro-core perfectly occupies hydrophobic clefts, while the orthogonal functional groups (methyl and acetyl) dictate specific vector-based interactions with the target's amino acid residues.

Receptor_Binding Probe Spirocyclic Probe (N-Methyl, N-Acetyl) H_Bond Hydrogen Bonding (via N-Acetyl O-atom) Probe->H_Bond Ionic Ionic Interaction (via Protonated N-Methyl) Probe->Ionic Steric Shape Complementarity (Spiro Core Fsp3) Probe->Steric Pocket Receptor Binding Pocket (Hydrophobic Cleft) Active Receptor Modulation (Target Engagement) Pocket->Active Conformation Change H_Bond->Pocket Ionic->Pocket Steric->Pocket

Caption: Mechanistic binding interactions of the spirocyclic probe within a target receptor pocket.

Experimental Protocols: A Self-Validating System

To accurately profile this compound, researchers must employ self-validating experimental designs. The following protocols detail the assessment of receptor binding affinity and metabolic stability, ensuring that artifacts are actively controlled and isolated.

Protocol A: Radioligand Displacement Assay (Target Affinity)

This protocol determines the binding affinity ( Ki​ ) of the spirocyclic probe to CNS targets (e.g., GABA_A or Sigma-1 receptors).

Causality & Control: Spirocycles are highly lipophilic and can exhibit non-specific binding (NSB) to assay plastics or lipid membranes. To make this a self-validating system, a saturating concentration of an unlabeled reference ligand (e.g., 10 µM Haloperidol for Sigma-1) must be included in parallel wells to define the NSB baseline. Total binding minus NSB yields the true specific binding.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw target-expressing membrane homogenates (e.g., rat brain cortex) on ice. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of 200 µg/mL.

  • Compound Dilution: Prepare a 10-point dose-response curve of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one in DMSO. Dilute 1:100 in assay buffer to ensure final DMSO concentration does not exceed 1% (DMSO >1% disrupts membrane integrity).

  • Incubation: In a 96-well deep-well plate, combine:

    • 150 µL membrane suspension.

    • 25 µL radioligand (e.g., [³H]-Pentazocine at Kd​ concentration).

    • 25 µL of the spirocyclic probe (or reference ligand for NSB).

  • Equilibration: Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB). Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read radioactivity (CPM) using a Microbeta counter. Calculate IC₅₀ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability

The N-methyl group of the spirocycle is a prime candidate for CYP450-mediated oxidative N-demethylation. This assay measures intrinsic clearance ( CLint​ ).

Causality & Control: To prove that degradation is strictly CYP450-mediated and not due to chemical instability or esterase activity (which could theoretically attack the N-acetyl group), the assay includes a Minus-NADPH control . NADPH is the obligate electron donor for CYP450s; if the compound degrades without NADPH, a non-CYP pathway is responsible.

Step-by-Step Methodology:

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL pooled Human Liver Microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Spiking: Add 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent mass ( [M+H]+=211.1 ) and monitor for the appearance of the N-demethylated metabolite ( [M+H]+=197.1 ).

Probe_Workflow Compound 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one Sub1 Receptor Binding Assay (Radioligand Displacement) Compound->Sub1 Sub2 Metabolic Stability (HLM / CYP450 Profiling) Compound->Sub2 Res1 Determine Ki & Selectivity (Target Engagement) Sub1->Res1 Res2 Identify Metabolites (Minus-NADPH Validation) Sub2->Res2

Caption: Parallel workflow for pharmacological profiling and self-validating metabolic stability assessment.

Quantitative Data Presentation

The physicochemical properties of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one make it an ideal fragment or probe. The table below summarizes its structural metrics compared to traditional flat heterocycles, explaining its superior performance in biological assays.

ParameterValuePharmacological Implication
Molecular Weight 210.32 g/mol Highly favorable for rapid diffusion and crossing the Blood-Brain Barrier (BBB).
Fraction sp³ (Fsp³) 0.92Exceptional 3D character; minimizes off-target promiscuity and flat-ring stacking toxicity.
ClogP ~1.2Optimal lipophilic balance; ensures high aqueous solubility without sacrificing membrane permeability.
H-Bond Donors (HBD) 0Lack of HBDs prevents desolvation penalties, enhancing passive cellular uptake.
H-Bond Acceptors (HBA) 2Provided by the N-acetyl oxygen and tertiary amine; allows targeted receptor anchoring.
Predicted Metabolic Vulnerability N-demethylationThe N-methyl group acts as a soft spot for CYP3A4, allowing for predictable clearance rates.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds National Institutes of Health (PMC)[Link][1]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Journal of Medicinal Chemistry (ACS Publications)[Link][2]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain ACS Publications[Link][3]

  • Indolizine derivatives as phoshoinositide 3-kinases inhibitors US Patent 20150361100A1[4]

Sources

Application Note and Protocols for High-Throughput Screening of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery

The 1,9-diazaspiro[5.5]undecane core is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for precise spatial orientation of functional groups.[1][2] This architectural feature makes it an attractive scaffold for developing potent and selective ligands for a variety of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[1][3][4][5] This application note focuses on a specific derivative, 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one, as a prototypical compound for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of GPCRs, a major class of drug targets.[6][7][8]

While the direct biological activity of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one is not extensively documented in publicly available literature, its structural similarity to known bioactive diazaspiro[5.5]undecane derivatives suggests its potential as a modulator of targets such as GABA-A receptors, opioid receptors, or neuropeptide Y (NPY) receptors.[3][4][5] This guide will therefore use this compound as a template to outline a comprehensive HTS workflow, from assay development to hit validation, applicable to the screening of compound libraries for GPCR modulators.

Hypothetical Target and Mechanism of Action

For the purpose of this application note, we will hypothesize that 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one is an antagonist of a Gq-coupled GPCR. Gq-coupled GPCRs, upon activation by their endogenous ligand, stimulate phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][9] An antagonist would block this signaling cascade by preventing the endogenous ligand from binding and activating the receptor.

This proposed mechanism provides a clear and measurable readout for an HTS assay: the modulation of intracellular calcium levels.

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from initial assay development to the identification and confirmation of "hit" compounds.[10][11][12]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation AssayDev Assay Development & Optimization PilotScreen Pilot Screen AssayDev->PilotScreen Z' > 0.5 PrimaryScreen Primary HTS PilotScreen->PrimaryScreen Protocol Finalized DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis Raw Data HitConfirm Hit Confirmation (Dose-Response) DataAnalysis->HitConfirm Prioritized Hits SecondaryAssay Secondary & Orthogonal Assays HitConfirm->SecondaryAssay Confirmed Hits SAR Preliminary SAR SecondaryAssay->SAR Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Primary HTS: Homogeneous Calcium Flux Assay

This protocol describes a no-wash, fluorescence-based assay to measure changes in intracellular calcium, suitable for a 384-well plate format.

Principle: Cells expressing the target Gq-coupled GPCR are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent calcium release, the dye binds to calcium, resulting in a significant increase in fluorescence intensity. An antagonist will inhibit this fluorescence increase when the cells are challenged with an agonist.

Materials:

  • Cell Line: A stable cell line (e.g., HEK293 or CHO) recombinantly expressing the target Gq-coupled GPCR.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or a commercially available no-wash calcium assay kit.

  • Probenecid: (if required by the dye) to prevent dye leakage from the cells.

  • Agonist: The endogenous or a known potent agonist for the target GPCR.

  • Test Compounds: Compound library, including 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one as a reference antagonist, and a known agonist as a positive control.

  • Plate Reader: A fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Plating: Seed the cells into 384-well, black-walled, clear-bottom microplates at a density optimized to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions, typically in assay buffer with probenecid. Remove the cell culture medium from the plates and add the dye-loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Using an automated liquid handler, add the test compounds (at a final concentration of, for example, 10 µM) and control compounds to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Signal Detection: Place the microplate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

  • Agonist Injection and Reading: Program the plate reader to inject the agonist (at a concentration that elicits a maximal response, e.g., EC100) into each well while simultaneously recording the fluorescence signal over time (e.g., for 60-120 seconds).

Data Analysis and Hit Selection

Data Normalization: The raw fluorescence data is typically normalized to the percentage of inhibition of the control agonist response.

  • 0% Inhibition (Negative Control): Wells containing cells, dye, and agonist (e.g., DMSO vehicle).

  • 100% Inhibition (Positive Control): Wells containing cells, dye, a known saturating concentration of a reference antagonist, and agonist.

Quality Control: The robustness of the assay is assessed on a per-plate basis using the Z'-factor.[11][13]

  • Z'-factor = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

  • A Z'-factor > 0.5 is considered excellent for HTS.[10][11]

Hit Selection: Compounds that exhibit a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.

Hit Confirmation and Dose-Response Analysis

Primary hits are re-tested in the same assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50).

Protocol:

  • Prepare serial dilutions of the confirmed hit compounds.

  • Perform the calcium flux assay as described above, using the different concentrations of the hit compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundPrimary Screen (% Inhibition @ 10 µM)Confirmed HitIC50 (nM)
1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one85%Yes150
Hit Compound A92%Yes85
Hit Compound B75%Yes520
Non-Hit Compound C12%No>10,000
Secondary and Orthogonal Assays

To eliminate false positives and further characterize the mechanism of action, validated hits should be tested in secondary or orthogonal assays.

  • Radioligand Binding Assay: This assay directly measures the ability of the hit compound to displace a radiolabeled ligand from the target receptor, confirming a direct interaction.

  • cAMP Assay: If the GPCR can also couple to Gi/o proteins, a cAMP assay can be used as a counter-screen to assess selectivity.[6][7]

  • β-Arrestin Recruitment Assay: This assay can determine if the antagonist has any bias towards or against β-arrestin signaling pathways.[7][14]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR Gq-coupled GPCR Agonist->GPCR Activates Antagonist Test Compound (Antagonist) Antagonist->GPCR Blocks Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca Ca2+ Release ER->Ca

Caption: A simplified Gq-coupled GPCR signaling pathway.

Conclusion and Future Directions

The diazaspiro[5.5]undecane scaffold represents a promising starting point for the discovery of novel therapeutics. The HTS protocols outlined in this application note provide a robust framework for screening compound libraries to identify modulators of GPCRs, using 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one as a representative member of this chemical class.

Validated hits from this HTS cascade can serve as the foundation for lead optimization programs. Subsequent structure-activity relationship (SAR) studies will be crucial to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new drug candidates.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC. Retrieved from [Link]

  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent. Retrieved from [Link]

  • GPCR Signaling Assay Applications in High-Throughput Screening. (2025, April 29). ICE Bioscience. Retrieved from [Link]

  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). BPS Bioscience. Retrieved from [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). ScienceDirect. Retrieved from [Link]

  • Ion Channel Research: Advancing High Throughput Screening Techniques. (2024, June 12). Aurora Biomed. Retrieved from [Link]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023, May 8). Labinsights. Retrieved from [Link]

  • Advances in ion channel high throughput screening: where are we in 2023?. (2023, December 18). CentAUR. Retrieved from [Link]

  • High-throughput Electrophysiology for Drug Screening and Discovery. (2025, May 16). LinkedIn. Retrieved from [Link]

  • High-throughput screening technologies for ion channels. (2016, January 15). PubMed. Retrieved from [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved from [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]

  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences. Retrieved from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021, December 15). ACS Publications. Retrieved from [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020, March 12). PubMed. Retrieved from [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-Openscreen. Retrieved from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC. Retrieved from [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.). ScienceDirect. Retrieved from [Link]

  • A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. (n.d.). RSC Publishing. Retrieved from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton - University of Southampton. Retrieved from [Link]

Sources

Application Notes and Protocols for the Handling and Storage of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diazaspiro[5.5]undecane Scaffold in Modern Research

The diazaspiro[5.5]undecane core is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2][3] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it an attractive scaffold for designing potent and selective ligands for a variety of biological targets.[3] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antagonists for the γ-aminobutyric acid type A (GABAA) receptor, inhibitors of Acetyl-CoA Carboxylase (ACC), and antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[3][4]

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one is a specific derivative within this promising class of compounds. As with any novel or specialized research chemical, establishing robust protocols for its handling and storage is paramount to ensure experimental integrity, reproducibility, and, most importantly, the safety of laboratory personnel. This guide provides a comprehensive overview of best practices for the safe and effective management of this compound, drawing upon established principles for handling air-sensitive, hygroscopic, and potentially reactive research chemicals.

Core Safety and Handling Principles

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is mandated. The following principles are based on best practices for handling novel chemical entities and related heterocyclic compounds.

Personal Protective Equipment (PPE)

A standard suite of PPE is required at all times when handling 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one. The causality behind each piece of equipment is to create a primary barrier against unforeseen hazards.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound or its solutions, which could be irritating or harmful to the eyes.[5]
Hand Protection Nitrile gloves (ensure compatibility with any solvents used).Prevents direct skin contact. Given the unknown dermal toxicity, this is a critical precaution.[6]
Body Protection A flame-resistant laboratory coat.Protects against spills and splashes on clothing and skin.
Respiratory Protection To be used in a certified chemical fume hood.As the inhalation toxicity is unknown, all manipulations of the solid or its solutions should be performed in a well-ventilated area to prevent inhalation of dust or vapors.[7][8]
Engineering Controls: The Primary Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing and solution preparation activities must be conducted within a certified chemical fume hood. This is to mitigate the risk of inhaling fine powders or aerosols.[7]

  • Glovebox or Inert Atmosphere: The diazaspiro[5.5]undecane core contains amine functionalities which can be sensitive to atmospheric components like carbon dioxide and moisture.[9][10] For reactions requiring stringent anhydrous or inert conditions, handling within a glovebox or using Schlenk line techniques is strongly recommended.[11][12][13]

Storage Protocols for Maintaining Compound Integrity

Improper storage can lead to degradation of the compound, affecting experimental outcomes and potentially creating unforeseen hazards.[14][15] The following storage conditions are recommended based on the general properties of amine-containing heterocyclic compounds.

ParameterRecommended ConditionJustification
Temperature 2-8°C or as specified by the supplier.Reduced temperature slows the rate of potential decomposition reactions.[16]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The amine groups may be susceptible to reaction with atmospheric CO2 and moisture. An inert atmosphere preserves the compound's purity.[17]
Light Store in an amber vial or in the dark.Protects the compound from potential light-induced degradation.[9][18]
Hygroscopicity Store in a desiccator.Many amine-containing compounds are hygroscopic.[14][19][20] Storing in a desiccator with a suitable desiccant (e.g., silica gel) will prevent water absorption.
Workflow for Receiving and Storing the Compound

A Receive Compound B Inspect Container for Damage A->B C Log Receipt Date and Batch Number B->C D Is the Container Sealed Under Inert Gas? C->D E Store in Designated Cold, Dark, and Dry Location D->E Yes F Place Container in a Secondary Containment within a Desiccator D->F No or Unsure G Backfill with Inert Gas Before Sealing F->G G->E

Caption: Workflow for receiving and storing the compound.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory manipulations of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one.

Protocol for Weighing the Solid Compound

This protocol is designed to minimize exposure and maintain the integrity of the bulk material.

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a clean, tared weigh boat on an analytical balance inside the fume hood.

  • Inert Atmosphere (Recommended): If the compound is particularly sensitive or for long-term use, perform this step in a glovebox.[11][13]

  • Aliquotting: Briefly remove the container cap. Using a clean, dry spatula, quickly transfer the desired amount of the solid to the weigh boat.

  • Sealing: Immediately and securely recap the main container. It is good practice to wrap the cap and neck of the bottle with Parafilm® to provide an additional barrier against atmospheric moisture.[18][19]

  • Dissolution: Promptly dissolve the weighed solid in the appropriate solvent.

Protocol for Preparing a Stock Solution

This protocol ensures accurate concentration and minimizes contamination.

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry nitrogen or in a desiccator immediately before use.[11] This is crucial to prevent the introduction of water, which could react with or degrade the compound.

  • Weighing: Following the protocol in section 3.1, weigh the desired amount of the solid directly into the dried volumetric flask.

  • Solvent Addition: Add a portion of the desired anhydrous solvent to the flask. Ensure the solvent is of high purity and appropriate for the intended application.

  • Dissolution: Gently swirl the flask to dissolve the solid. If necessary, sonication can be used to aid dissolution.

  • Final Volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing and Storage: Cap the flask and invert it several times to ensure a homogenous solution. If the solution is to be stored, transfer it to a clean, dry amber vial with a screw cap, preferably with a PTFE liner. Purge the headspace with an inert gas before sealing. Store at the recommended temperature.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and correct action is critical.

Spill Response
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent the generation of dust.[6]

    • Carefully sweep the absorbed material into a designated waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry into the affected area.

    • Follow institutional procedures for large chemical spills.

First Aid Measures

These are general first aid guidelines. Always consult the specific institutional safety protocols.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[6][8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6][21]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][8][21]

Logical Flow for Spill Response

A Spill Occurs B Assess Spill Size and Risk A->B C Small Spill? B->C D Large Spill? B->D E Alert Nearby Personnel C->E Yes J Evacuate Area D->J Yes F Don Appropriate PPE E->F G Cover with Inert Absorbent F->G H Collect and Place in Waste Container G->H I Clean and Decontaminate Area H->I K Alert Lab Supervisor and Safety Office J->K L Restrict Access to Area K->L M Follow Institutional Emergency Protocol L->M

Caption: Logical flow for spill response.

Waste Disposal

All waste containing 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one, including empty containers, contaminated absorbent materials, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 1,2-Ethanedithiol.
  • PubChem. (n.d.). 1-(2,9-Diazaspiro[5.5]undecan-9-yl)-4-methylpentan-1-one. Retrieved from [Link]

  • MilliporeSigma. (2024, September 7). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Office of Clinical and Research Safety, University of Texas Southwestern Medical Center. (n.d.). Managing Chemical Retention and Storage. Retrieved from [Link]

  • Chemical Management, Perma-Chink Systems, Inc. (n.d.). Safety Data Sheet.
  • PPG. (2025, June 25). Safety Data Sheet.
  • Organic Syntheses. (2016, July 21). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Retrieved from [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.
  • National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-2,9-diazaspiro[5.5]undecane — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2021, December 15). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Retrieved from [Link]

  • ResearchGate. (2015, March 22). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved from [Link]

  • Chemazone. (n.d.). 1-{2-methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}. Retrieved from [Link]

  • Benchchem. (2025, December). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • University of Southampton ePrints. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 9). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this valuable spirocyclic compound. The unique structural features of diazaspiro[5.5]undecanes make them privileged scaffolds in medicinal chemistry, but their synthesis can present specific hurdles.[1][2] This resource provides in-depth, experience-driven guidance to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the N-acetylation of 2-Methyl-2,9-diazaspiro[5.5]undecane can stem from several factors. The primary considerations are the choice of acetylating agent, reaction conditions, and potential side reactions.

  • Reactivity of the Acetylating Agent: The choice between acetyl chloride and acetic anhydride is critical. Acetyl chloride is a more potent acetylating agent than acetic anhydride and generally reacts faster.[3] However, its high reactivity can also lead to side product formation if not controlled properly. Acetic anhydride is less reactive but may require harsher conditions or a catalyst to achieve complete conversion.

  • Base Selection: A suitable base is crucial to neutralize the HCl generated when using acetyl chloride, preventing the protonation of the starting amine.[3] Pyridine is a common choice as it also acts as a nucleophilic catalyst.[4] Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also effective. The stoichiometry of the base is important; an excess can lead to side reactions, while an insufficient amount will result in incomplete reaction due to amine protonation.

  • Reaction Temperature: The N-acetylation of secondary amines is typically an exothermic reaction.[4] Running the reaction at elevated temperatures can promote the formation of undesired byproducts. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature.[4]

  • Moisture Contamination: Acetylating agents, particularly acetyl chloride, are highly sensitive to moisture. Any water present in the solvent or on the glassware will hydrolyze the acetylating agent, reducing the effective concentration and leading to lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: I am observing multiple spots on my TLC plate, even after the reaction appears complete. What are these side products and how can I minimize them?

The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.

  • Di-acetylation: While less common for secondary amines due to the reduced basicity of the resulting amide, over-acylation can occur under forcing conditions.[5] This is more of a concern with primary amines but should not be entirely ruled out, especially if a large excess of the acetylating agent is used at elevated temperatures.

  • Hydrolysis of the Product: The amide product itself can be susceptible to hydrolysis, especially during acidic or basic workup procedures.[6][7][8][9] Amide hydrolysis is typically slow but can be accelerated by strong acids or bases, particularly at elevated temperatures.[7][8] If your workup involves prolonged exposure to harsh pH conditions, this could be a source of product loss.

  • Starting Material Impurities: The purity of the starting 2-Methyl-2,9-diazaspiro[5.5]undecane is critical. Any impurities in the starting material can lead to the formation of corresponding acetylated byproducts, complicating the purification process.

Q3: How can I effectively purify the final product?

Purification of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one can be challenging due to its polarity and potential for co-elution with starting material or byproducts.

  • Column Chromatography: This is the most common method for purification. A silica gel column is typically effective. The choice of eluent system is crucial. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol is often successful. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of the amine-containing compounds on the silica gel.

  • Crystallization: If the product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find conditions that yield high-purity crystals.

  • Acid-Base Extraction: An aqueous workup involving washes with dilute acid and base can help to remove unreacted starting material and acidic or basic impurities.[4] However, be mindful of the potential for product hydrolysis under these conditions, as mentioned in Q2.[6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem: Low Conversion of Starting Material
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Acetylating Agent Increase the equivalents of acetyl chloride or acetic anhydride (e.g., from 1.1 to 1.5 eq.).Ensures complete reaction with the secondary amine.
Inadequate Base Ensure at least one equivalent of a suitable base (e.g., pyridine, TEA) is used with acetyl chloride.The base neutralizes the HCl byproduct, preventing protonation and deactivation of the nucleophilic amine.[3]
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C).Increased temperature can overcome the activation energy barrier for the reaction.
Poor Quality Reagents Use freshly opened or distilled acetylating agents and anhydrous solvents.Moisture and other impurities can consume the reagents and inhibit the reaction.
Problem: Formation of Multiple Byproducts
Potential Cause Troubleshooting Step Scientific Rationale
Over-acylation Use a smaller excess of the acetylating agent (e.g., 1.05-1.1 eq.).Minimizes the chance of a second acetylation event. The resulting amide is less nucleophilic than the starting amine, making over-acylation less likely but still possible under harsh conditions.[5]
Reaction Temperature Too High Perform the addition of the acetylating agent at 0 °C and then allow the reaction to slowly warm to room temperature.Controls the exothermicity of the reaction and reduces the rate of side reactions.[4]
Hydrolysis During Workup Minimize the time the reaction mixture is in contact with acidic or basic aqueous solutions. Use milder conditions if possible (e.g., saturated sodium bicarbonate instead of strong base).Amide bonds can be susceptible to hydrolysis under harsh pH conditions, especially with prolonged exposure.[6][7][8]
Problem: Difficult Purification
Potential Cause Troubleshooting Step Scientific Rationale
Similar Polarity of Product and Starting Material Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can improve separation. The addition of a small amount of base (e.g., 0.1-1% triethylamine) can sharpen the peaks.Fine-tuning the eluent composition is critical for separating compounds with similar polarities. The basic additive deactivates acidic sites on the silica gel, reducing tailing.
Streaking on TLC Plate Add a small amount of triethylamine or ammonia to the TLC developing chamber.This neutralizes the acidic silica gel, leading to better spot shape and more reliable Rf values for basic compounds.
Product is an Oil Attempt to form a salt (e.g., hydrochloride or tartrate) which may be crystalline and easier to purify by recrystallization.Salt formation can significantly alter the physical properties of the compound, often leading to a crystalline solid.

Experimental Protocols

Optimized N-Acetylation Protocol

This protocol is designed to maximize yield while minimizing side product formation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-2,9-diazaspiro[5.5]undecane (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 2-Methyl-2,9-diazaspiro[5.5]undecane in anhydrous DCM prep2 Add Triethylamine prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Slowly add Acetyl Chloride prep3->react1 react2 Stir at 0 °C, then warm to RT react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with NaHCO3 react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Optimized workflow for the N-acetylation of 2-Methyl-2,9-diazaspiro[5.5]undecane.

Troubleshooting Decision Tree

G cluster_low_conversion Low Conversion? cluster_byproducts Multiple Byproducts? cluster_purification Difficulty in Purification? start Low Yield Issue q1 Check Reagent Stoichiometry & Quality start->q1 a1_yes Adjust Equivalents / Use Fresh Reagents q1->a1_yes Yes a1_no Consider Reaction Conditions q1->a1_no No q2 Check Reaction Temperature & Workup a1_no->q2 a2_yes Lower Temperature / Milder Workup q2->a2_yes Yes a2_no Purification Issues q2->a2_no No q3 Optimize Chromatography / Consider Salt Formation a2_no->q3 a3_yes Improved Purity q3->a3_yes Yes

Sources

purification challenges of 2-Methyl-2,9-diazaspiro[5.5]undecane compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Methyl-2,9-diazaspiro[5.5]undecane . As a highly polar, basic spirocyclic diamine lacking a UV chromophore, this compound presents a "perfect storm" of chromatography challenges.

This guide is engineered by application scientists to provide you with causally driven troubleshooting steps, self-validating protocols, and empirical data to ensure high-purity recovery of your target compound.

Diagnostic Purification Workflow

PurificationLogic Start Crude 2-Methyl-2,9-diazaspiro [5.5]undecane Scale What is the purification scale? Start->Scale Bulk Bulk Scale (>1g) Flash Chromatography Scale->Bulk Large Scale Prep Prep Scale (<1g) HPLC Purification Scale->Prep Small Scale FlashSol Amine-Functionalized Silica Eluent: DCM / MeOH Bulk->FlashSol HPLC_Choice Stationary Phase Strategy Prep->HPLC_Choice Detection Detection: ELSD, CAD, or MS (No UV Chromophore) FlashSol->Detection HILIC HILIC Mode (Amide or Bare Silica) MeCN / NH4Formate HPLC_Choice->HILIC Highly Polar RP_HPLC Reversed-Phase Mode (High-pH Stable C18) Water / MeCN (pH 10) HPLC_Choice->RP_HPLC Lipophilic Shift HILIC->Detection RP_HPLC->Detection

Decision Matrix for 2-Methyl-2,9-diazaspiro[5.5]undecane Purification Workflows.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on standard silica gel, even with highly polar eluents? A: 2-Methyl-2,9-diazaspiro[5.5]undecane contains two basic nitrogen centers: a secondary amine and a methylated tertiary amine. Standard bare silica gel contains acidic silanol groups (pKa ~4.5–5.0). When basic amines migrate through the column, they undergo strong ion-exchange interactions with these deprotonated silanols. This creates secondary retention mechanisms, resulting in severe peak tailing, streaking, and poor recovery ()[1]. Causality & Solution: To disrupt this acid-base interaction, you must either mask the silanols or change the stationary phase. Switching to an amine-functionalized silica (NH₂-silica) provides a "base shield" that prevents the diamine from interacting with the silica backbone ()[2]. Alternatively, if using bare silica, saturate the mobile phase with a volatile base (e.g., 1–5% aqueous ammonium hydroxide in DCM/MeOH) to competitively bind the acidic silanols[3].

Q2: During reversed-phase HPLC (RP-HPLC), the compound elutes in the void volume. How can I increase retention? A: This spirocyclic diamine is highly hydrophilic. Under standard acidic HPLC conditions (e.g., 0.1% Formic Acid), both amines are protonated. This drastically reduces the molecule's lipophilicity, causing it to elute at the void volume ( t0​ ) on standard C18 columns ()[4]. Causality & Solution: Employ the "2 pH rule." By raising the mobile phase pH at least 2 units above the highest pKa of the diamine (typically requiring pH 10.0–10.5), you deprotonate the amines into their free-base form[1]. This neutral state is significantly more lipophilic and will retain well on a C18 column. Ensure you use a high-pH stable hybrid silica column to prevent stationary phase dissolution.

Q3: I cannot detect the compound using standard UV detectors at 254 nm. How do I track my fractions? A: The compound is strictly aliphatic and lacks a conjugated π-system or aromatic ring (no chromophore). Therefore, it is virtually invisible to standard UV detection. Causality & Solution: You must rely on universal or mass-based detection methods. Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Electrospray Ionization Mass Spectrometry (ESI-MS in positive ion mode, looking for [M+H]⁺ at m/z 169.1) are mandatory for tracking this compound.

Quantitative Chromatographic Performance Data

The following table summarizes the expected chromatographic behavior of 2-Methyl-2,9-diazaspiro[5.5]undecane across different purification modalities.

Purification MethodStationary PhaseMobile Phase SystemRetention Factor ( k′ )Peak Asymmetry ( As​ )Typical Recovery (%)
Standard RP-HPLC Bare C180.1% FA in H₂O / MeCN< 0.5 (Void)N/A> 95%
High-pH RP-HPLC Hybrid C18NH₄HCO₃ (pH 10) / MeCN3.51.192%
HILIC Amide-SilicaMeCN / NH₄Formate (pH 3)4.21.0596%
Normal Phase (Standard) Bare SilicaDCM / MeOH1.53.8 (Severe Tailing)< 70%
Normal Phase (Amine) NH₂-SilicaDCM / MeOH2.81.290%

Validated Experimental Protocols

Protocol A: High-pH Preparative RP-HPLC (Free-Base Retention Strategy)

Rationale: Raising the pH 2 units above the amine's pKa neutralizes the molecule, increasing its lipophilicity and enabling retention on C18. Self-Validating Principle: By strictly controlling the pH above the compound's pKa, the protocol forces the molecule into a lipophilic state. The method is validated by a predictable shift in retention time compared to acidic conditions.

Step-by-Step Methodology:

  • Column Selection: Install a high-pH stable hybrid silica C18 preparative column (e.g., Waters XBridge or equivalent) to prevent silica dissolution at pH 10.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in Milli-Q water.

    • Validation Check: Measure the pH with a calibrated meter and adjust to exactly 10.0 using Ammonium Hydroxide. A pH < 9.5 will result in partial protonation and peak splitting.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in 50:50 Mobile Phase A/B.

  • Gradient Execution: Run a shallow gradient starting at 2% B and ramping to 40% B over 20 minutes.

  • Fraction Collection: Trigger collection using CAD or MS (Target m/z 169.1).

Protocol B: HILIC Preparative Chromatography (Orthogonal Polar Retention)

Rationale: HILIC provides orthogonal retention for highly polar bases by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase ()[5]. Self-Validating Principle: HILIC relies on a delicate water layer. By dissolving the sample in a high-organic solvent, the protocol prevents premature elution and validates the hydrophilic partitioning mechanism.

Step-by-Step Methodology:

  • Column Selection: Install an Amide-bonded or bare silica HILIC column ()[6].

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in Milli-Q water, adjusted to pH 3.0 with formic acid. (Ensures amines are fully protonated and highly polar for maximum HILIC retention).

    • Mobile Phase B (Weak Solvent): HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude 2-Methyl-2,9-diazaspiro[5.5]undecane in a diluent of at least 75% Acetonitrile .

    • Validation Check: If the sample is dissolved in pure water, it will disrupt the stationary phase's water layer, causing the compound to elute in the void volume. A clear solution in 75% ACN confirms readiness.

  • Gradient Execution: Start at 95% B (high organic) and run a gradient down to 60% B over 15 column volumes.

  • Fraction Collection: Trigger collection using ELSD or MS.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. URL:[Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. URL:[Link]

  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed (Anal Chim Acta). URL:[Link]

  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs. ResearchGate. URL:[Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. URL:[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications (J. Med. Chem.). URL:[Link]

Sources

Technical Support Center: Diazaspiro[5.5]undecane Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Diazaspiro[5.5]undecanes are recognized as "privileged heterocycles" heavily utilized in drug discovery programs targeting obesity, pain management, and complex cell signaling pathways[1]. However, constructing these spirocyclic dipiperidine cores presents unique synthetic challenges, including retro-aldol/retro-Claisen decompositions, tautomeric ring-openings, and stereoselectivity issues.

This guide provides field-proven protocols, mechanistic causality, and troubleshooting workflows to ensure the robust synthesis of 1,7-, 1,9-, and 2,4-diazaspiro[5.5]undecane scaffolds.

Mechanistic Workflows & Pathway Visualizations

Understanding the kinetic and thermodynamic drivers of spirocyclization is critical before executing the protocols. Below are the validated pathways for two primary diazaspiro[5.5]undecane scaffolds.

G N1 N-Boc-δ-valerolactam N2 LiN(SiMe3)2, THF, 0 °C (Claisen Condensation) N1->N2 N3 β-ketolactam / hemiaminal (Equilibrium Mixture) N2->N3 N4 Trifluoroacetic Acid (TFA) (Deprotection & Dehydration) N3->N4 Avoid retro-Claisen N5 Enamino-lactam Intermediate N4->N5 N6 Acid-Catalyzed Spirocyclization N5->N6 N7 1,7-Diazaspiro[5.5]undecane N6->N7

Workflow for 1,7-diazaspiro[5.5]undecane via Claisen condensation and spirocyclization.

G A N,N-dimethylbarbituric acid B Diethylamine (Base) Proton Abstraction A->B C Enolate Intermediate B->C E 1st Michael Addition C->E D Diarylidene Acetone D->E F Mono-adduct Intermediate E->F G Intramolecular 2nd Michael Addition [5+1] Cyclization F->G H 2,4-Diazaspiro[5.5]undecane derivative G->H

Cascade[5+1] double Michael addition mechanism for 2,4-diazaspiro[5.5]undecane derivatives.

Standardized Experimental Protocols

Protocol A: Synthesis of 1,7-Diazaspiro[5.5]undecane via N-Boc-δ-valerolactam

Based on the validated methodology by .

Objective: Construct the 1,7-diazaspiro[5.5]undecane core while mitigating intermediate decomposition.

  • Claisen Condensation: Dissolve commercially available N-Boc-δ-valerolactam in anhydrous THF and cool to 0 °C under an inert argon atmosphere.

  • Deprotonation: Slowly add Lithium hexamethyldisilazide (LiHMDS) dropwise. Maintain the temperature strictly at 0 °C to prevent premature side reactions.

  • Telescoped Deprotection (Critical Step): The resulting product exists as a highly unstable equilibrium between a β-ketolactam and a hemiaminal. Do not attempt to isolate this intermediate. Immediately quench and treat the crude mixture with Trifluoroacetic Acid (TFA).

  • Dehydration & Cyclization: The TFA facilitates rapid Boc-deprotection and subsequent dehydration to yield a stable enamino-lactam. Subsequent acid-catalyzed spirocyclization yields the 1,7-diazaspiro[5.5]undecane core.

  • Validation: Monitor the disappearance of the hemiaminal OH stretch in IR and confirm the spiro-carbon via 13 C NMR (typically appearing around 70-80 ppm depending on the exact electronic environment).

Protocol B: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones

Based on the cascade [5+1] double Michael addition by .

Objective: Achieve a stereoselective, one-pot spirocyclization at ambient temperature.

  • Reagent Preparation: In a dry round-bottom flask, combine N,N-dimethylbarbituric acid (1.0 equiv) and the selected diarylidene acetone (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Base Initiation: Add diethylamine (20 mol%) to the stirring solution at room temperature.

  • Cascade Reaction: Allow the reaction to stir for 2–4 hours. Diethylamine abstracts the active methylene proton from the barbituric acid, triggering an intermolecular Michael addition, immediately followed by an intramolecular 6-endo-trig Michael cyclization.

  • Isolation: The reaction is self-validating; the product often precipitates directly from the DCM solution. Filter the solid and wash with cold ethanol to afford the pure diazaspiro[5.5]undecane derivative (Yields typically >90%).

Troubleshooting & FAQs

Q1: During the synthesis of 1,7-diazaspiro[5.5]undecane (Protocol A), my yields are exceptionally low, and TLC shows multiple degradation products. What is happening? A1: You are likely experiencing a retro-Claisen reaction. The intermediate β-ketolactam/hemiaminal mixture is thermodynamically unstable and prone to retro-Claisen decomposition if left in solution or if purification via silica gel chromatography is attempted [2]. Solution: You must telescope the reaction. Add TFA directly to the crude mixture immediately after the Claisen condensation is complete to force dehydration into the stable enamino-lactam.

Q2: I successfully synthesized 1,7-diazaspiro[5.5]undecane, but when I react it with a mono-electrophile (e.g., allyl bromide), the spiro ring opens. Why? A2: This is a classic issue with spiroaminals (N,N-ketals). In solution, the spiroaminal exists in a dynamic tautomeric equilibrium with its ring-opened imine/amine form. Mono-electrophiles trap the secondary amine of the ring-opened tautomer, permanently breaking the spiro core and yielding 3,4,5,6-tetrahydropyridines [2]. Solution: To retain the spirane core, you must use di-electrophiles (such as 1,2-dihalides, 1,3-dihalides, or chlorosulfonyl isocyanate). These reagents bridge the two nitrogen atoms, locking the molecule in its spirocyclic conformation.

Q3: For the double Michael addition (Protocol B), can I use a stronger base like DBU or NaH to speed up the reaction? A3: It is highly discouraged. Using strong bases like NaH or DBU often leads to polymerization of the diarylidene acetones or unwanted retro-Michael pathways. Diethylamine is the optimal choice because its pKa is perfectly tuned to abstract the highly acidic active methylene proton of N,N-dimethylbarbituric acid without triggering side reactions with the α,β-unsaturated ketone [3].

Q4: I am trying to synthesize a 1,9-diazaspiro[5.5]undecane core for a drug discovery library. What is the most reliable multicomponent approach? A4: For 1,9-diazaspiro[5.5]undecanes, the Petasis borono-Mannich multicomponent reaction is highly effective [1]. Reacting a piperidone derivative with an amine and a boronic acid allows for rapid, modular assembly of the spiro center. Ensure your amine is sterically accessible and use microwave irradiation if the initial iminium formation is sluggish.

Quantitative Data Summaries

The following table summarizes the optimized reaction conditions for the primary diazaspiro[5.5]undecane scaffolds discussed in this guide.

Target ScaffoldKey ReactantsCatalyst / BaseSolventTemp (°C)Typical YieldPrimary Challenge
1,7-Diazaspiro[5.5]undecane N-Boc-δ-valerolactamLiHMDS, then TFATHF0 to RT45-60% (Over 3 steps)Retro-Claisen decomposition of intermediates.
2,4-Diazaspiro[5.5]undecane N,N-dimethylbarbituric acid + diarylidene acetoneDiethylamine (20 mol%)DCM25 (RT)85-98%Substrate solubility; avoid strong bases.
1,9-Diazaspiro[5.5]undecane Piperidone + Amine + Boronic AcidPetasis conditions (No added base)Toluene / DCM80-10060-80%Steric hindrance during iminium ion formation.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845.[Link]

  • Cordes, J., Murray, P. R. D., White, A. J. P., & Barrett, A. G. M. (2013). 1,7-Diazaspiro[5.5]undecane – A Neglected Heterocycle. Organic Letters, 15(19), 4992-4995.[Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. Arabian Journal of Chemistry, 10, 1-9.[Link]

Technical Support Center: Synthesis of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-acetylation.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, focusing on identifying the root cause and providing actionable solutions.

Question: My reaction has a low yield and the crude NMR shows multiple products. What are the likely side reactions?

Answer: Low yield and product impurity are most often caused by a lack of selectivity in the acylation of the 2-Methyl-2,9-diazaspiro[5.5]undecane starting material. The two secondary amine positions (N2 and N9) are both nucleophilic and can react with the acetylating agent.

The primary side reactions to consider are:

  • Diacetylation: The most common side reaction is the formation of the di-acetylated product, 1,1'-(2-Methyl-2,9-diazaspiro[5.5]undecane-2,9-diyl)bis(ethan-1-one). This occurs when both the N2 and N9 positions are acylated. It is favored when an excess of the acetylating agent is used or if the reaction is allowed to proceed for too long or at an elevated temperature.[1]

  • Regioisomer Formation: While acylation is desired at the N9 position, reaction at the N2 position can occur, yielding the undesired regioisomer, 1-(2-Methyl-2,9-diazaspiro[5.5]undecan-2-yl)ethan-1-one. The methyl group at N2 provides some steric hindrance, which generally favors acylation at the less-hindered N9 position, but this selectivity is not always absolute.

  • Unreacted Starting Material: A significant amount of unreacted 2-Methyl-2,9-diazaspiro[5.5]undecane indicates an incomplete reaction. This can be due to several factors:

    • Amine Salt Formation: When using acetyl chloride, the byproduct hydrochloric acid (HCl) will react with the basic amine starting material to form a hydrochloride salt, which is unreactive towards further acylation.[2] If a base is not used or is insufficient, up to half of your starting material can be rendered inert.

    • Hydrolysis of Acetylating Agent: Acetyl chloride and acetic anhydride react readily with any moisture present in the solvent or on the glassware, hydrolyzing to acetic acid.[2][3] This consumes the reagent, effectively reducing its stoichiometry and leading to incomplete conversion.

    • Insufficient Stoichiometry: Using less than one full equivalent of the acetylating agent will naturally lead to unreacted starting material.

Question: How can I improve the regioselectivity and prevent diacetylation?

Answer: Controlling the reaction to favor mono-acetylation at the N9 position is the central challenge. The strategy revolves around carefully managing stoichiometry, reaction temperature, and the rate of addition of the acetylating agent.

ParameterRecommendation for High SelectivityRationale
Stoichiometry Use 1.0 to 1.05 equivalents of the acetylating agent (e.g., acetyl chloride).A slight excess ensures the reaction can go to completion, but a large excess dramatically increases the probability of diacetylation.[1]
Temperature Maintain the reaction at a low temperature, typically 0 °C to -10 °C , especially during addition.The acylation reaction is exothermic. Low temperatures slow the reaction rate, increasing the kinetic selectivity for the more accessible N9 position and reducing the risk of over-reaction.
Reagent Addition Add the acetylating agent dropwise as a dilute solution over an extended period (e.g., 30-60 minutes).This keeps the instantaneous concentration of the electrophile low, preventing a rapid, uncontrolled reaction that could lead to diacetylation and poor regioselectivity.
Base When using acetyl chloride, always include at least 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or pyridine.[4]The base is critical for neutralizing the HCl generated in situ. This prevents the formation of the unreactive amine hydrochloride salt and drives the reaction to completion.[2]

Below is a diagram illustrating the desired reaction pathway and the major potential side reactions that need to be controlled.

G cluster_reactants Reactants cluster_products Products SM 2-Methyl-2,9-diazaspiro[5.5]undecane DP Desired Product 1-{2-Methyl-2,9-diazaspiro[5.5] undecan-9-yl}ethan-1-one SM->DP Controlled Addition Low Temp (0 °C) SP1 Side Product Diacetylated SM->SP1 >1.1 eq AcCl High Temp SP2 Side Product N2-acetylated Regioisomer SM->SP2 Poor Selectivity AC Acetyl Chloride (1.0 eq) + Base (e.g., TEA) AC->DP

Caption: Reaction scheme for the synthesis and its major side products.

Question: I've run the reaction, but purification by column chromatography is difficult. The fractions are not clean. What should I do?

Answer: Purification can be challenging due to the similar polarities of the starting material, product, and side products. A troubleshooting workflow can help isolate the issue.

First, ensure your work-up procedure is designed to remove common impurities before chromatography.

  • Acidic Impurities (Acetic Acid): If you suspect hydrolysis of the acetylating agent, a wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the acetic acid, moving it into the aqueous layer.[2]

  • Basic Impurities (Unreacted Amine, TEA/Pyridine): A wash with a dilute aqueous acid, such as 1M HCl, will protonate any remaining basic compounds, extracting them into the aqueous layer. Be cautious not to use a strong acid wash if your desired product is also significantly basic and could be lost to the aqueous phase.

If chromatography is still problematic, consider the following workflow:

G start Impure Product After Work-up check_tlc Analyze crude mixture by TLC/LCMS (multiple solvent systems) start->check_tlc is_sm Is unreacted starting material present? check_tlc->is_sm is_diacetyl Is diacetylated product present? check_tlc->is_diacetyl is_streak Are spots streaking or overlapping? check_tlc->is_streak sol_sm Action: Re-run reaction with optimized stoichiometry or ensure anhydrous conditions. is_sm->sol_sm Yes sol_diacetyl Action: Re-run reaction with controlled addition at 0 °C and strict 1.0 eq of AcCl. is_diacetyl->sol_diacetyl Yes sol_streak Action: Add 1% TEA to the chromatography eluent to reduce tailing of basic compounds. Consider alternative stationary phase. is_streak->sol_streak Yes end Proceed with Optimized Purification sol_sm->end sol_diacetyl->end sol_streak->end

Caption: Troubleshooting workflow for purification challenges.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is best: acetyl chloride or acetic anhydride? Both can be effective, but they have different reactivity profiles.

  • Acetyl Chloride: More reactive and often provides higher yields in shorter reaction times, especially for less nucleophilic amines.[1] However, its high reactivity can be harder to control, potentially leading to more side products if conditions are not optimized. It also produces HCl, necessitating the use of a base.[3][5]

  • Acetic Anhydride: Less reactive and easier to handle. The byproduct is acetic acid, which is less aggressive than HCl. It can sometimes require longer reaction times or gentle heating to achieve full conversion. For a substrate with two available amines like this one, the milder nature of acetic anhydride might offer better control over mono-acylation.

Q2: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between the starting material (more polar), the desired mono-acetylated product (intermediate polarity), and the di-acetylated product (less polar). A typical eluent might be Dichloromethane/Methanol (e.g., 95:5 or 90:10) with a small amount of triethylamine (0.5-1%) to prevent spot tailing. Staining with ninhydrin is useful as it will stain the primary/secondary amines of the starting material but not the amide products.

Q3: Can I use a protecting group strategy to ensure mono-acylation at N9? Yes, a protecting group strategy is an excellent, albeit longer, route to ensure perfect regioselectivity. A common approach would be to protect one of the amines, often with a Boc (tert-butyloxycarbonyl) group.[6]

  • React 2-Methyl-2,9-diazaspiro[5.5]undecane with Boc-anhydride. It is likely that the less sterically hindered N9 position will be protected preferentially, but this would need to be confirmed experimentally.

  • If N9 is protected, you would then acetylate the free N2 amine.

  • If N2 is protected, you would acetylate the free N9 amine.

  • Remove the Boc group under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the desired product.[6]

This method adds steps but can save significant time and effort in purification if direct acylation proves difficult to control.

Experimental Protocols

Protocol 1: Selective Mono-N-Acetylation using Acetyl Chloride

This protocol is designed to favor the formation of the N9-acetylated product by controlling stoichiometry and temperature.

Materials:

  • 2-Methyl-2,9-diazaspiro[5.5]undecane

  • Acetyl Chloride (freshly distilled or from a new bottle)

  • Triethylamine (TEA, distilled)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-Methyl-2,9-diazaspiro[5.5]undecane (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (approx. 10-20 mL per gram of starting amine).[4]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, prepare a dilute solution of acetyl chloride (1.05 eq) in anhydrous DCM. Add this solution to the reaction mixture dropwise via a syringe or an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by adding cold water.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and then with brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH). Adding 0.5% TEA to the eluent can help improve peak shape.

References

  • N-acetyl-N-butan-2-ylacetamide side-product identification and removal - Benchchem.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N - ScienceDirect.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N - Alexandria University.
  • Acetylation of Secondary amines - Chemistry Stack Exchange.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. Available at: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - ACS Publications. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines - Benchchem.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Available at: [Link]

  • Making Amides from Acyl Chlorides - Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the compound 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one. Our goal is to provide a comprehensive, scientifically-grounded resource that combines troubleshooting, frequently asked questions, and detailed experimental protocols to systematically address and overcome these issues.

Compound Profile: 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

To effectively troubleshoot solubility, we must first understand the physicochemical properties of the molecule.

  • Structure: Chemical structure of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one Caption: Chemical structure of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one.

  • Key Functional Groups: The structure contains two key basic nitrogen atoms: a secondary amine within the spirocyclic ring (position 2) and a tertiary amine resulting from the N-methylation. These basic centers are the primary targets for solubility enhancement via pH modification.

  • Predicted Properties: While experimental data for this specific molecule is not widely published, we can infer its properties. The spirocyclic core and alkyl substituents contribute to its lipophilicity, which likely results in poor intrinsic aqueous solubility. The amine functional groups make it a basic compound. The pKa of the conjugate acids of typical aliphatic amines is in the range of 10-11[1]. Therefore, this compound is expected to be largely un-ionized and poorly soluble at neutral or alkaline pH and will become ionized and more soluble at acidic pH.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one, likely exhibiting poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4)?

Your compound is a basic molecule due to its two amine groups. In a neutral or alkaline solution (pH > pKa), these amines are primarily in their neutral, un-ionized form. This uncharged state is less interactive with polar water molecules, leading to low solubility[2]. To improve solubility, the pH of the solution must be lowered to protonate one or both nitrogen atoms, forming a more soluble cationic species.

Q2: What is the most straightforward, initial step I should take to improve the solubility of this compound?

The first and most common approach for a basic compound is pH adjustment[3]. By lowering the pH of your aqueous medium, you can protonate the basic nitrogen centers, forming a salt in situ. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility. A good starting point is to prepare solutions in acidic buffers (e.g., acetate buffer pH 4-5 or citrate buffer pH 3-6).

Q3: I tried lowering the pH, but the solubility is still insufficient for my assay. What are the next logical steps?

If pH adjustment alone is not enough, a multi-pronged approach is necessary. The next logical steps, which can be explored sequentially or in combination, include:

  • Salt Formation: Creating a stable, solid salt form of the compound can significantly improve its dissolution rate and aqueous solubility[4].

  • Co-solvents: Introducing a water-miscible organic solvent can alter the polarity of the solvent system, making it more favorable for your lipophilic compound[5].

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic parts of your molecule, presenting a hydrophilic exterior to the aqueous environment[6][7].

Q4: Are there more advanced techniques if the common methods fail?

Yes. For particularly challenging compounds, advanced formulation strategies like creating solid dispersions can be highly effective. This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance the dissolution rate and solubility significantly[8][9][10][11]. This is a more complex technique generally reserved for later-stage development.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Explanation
Compound precipitates immediately upon addition to a neutral buffer (e.g., PBS). The pH of the buffer is significantly higher than the pKa of the compound's conjugate acid, leading to the formation of the insoluble free base.1. Lower the pH: Dissolve the compound in a buffer with a pH at least 2 units below the expected pKa (e.g., pH 4-5). This ensures complete protonation and ionization. 2. Verify Final pH: After dissolution, re-check the pH. The addition of a basic compound can raise the pH of an unbuffered or weakly buffered solution.
Compound dissolves in acidic solution but crashes out when this stock is diluted into neutral assay media. The final pH of the assay medium is too high to maintain the protonated, soluble form of the compound. The buffer capacity of the assay medium may have been exceeded.1. Acidify the Final Medium: If your experiment allows, add a small amount of concentrated acid (e.g., HCl) to the final assay medium to lower its pH before adding your compound stock. 2. Use a Higher Concentration Stock: Prepare a more concentrated stock in your acidic solvent so that a smaller volume is needed for dilution, minimizing the pH shift. 3. Employ Co-solvents: Include a co-solvent like DMSO or ethanol in your final assay medium (if tolerated) to help maintain solubility upon dilution[12].
Solubility varies between experiments, even under seemingly identical conditions. Inconsistent pH control, temperature fluctuations, or issues with buffer preparation. Anhydrous salts used for buffers may have absorbed water, or hydrated salts may have been confused[13][14].1. Standardize Buffer Preparation: Use a precise protocol for buffer preparation and always verify the final pH with a calibrated meter. 2. Control Temperature: Ensure all experiments are conducted at a consistent, controlled temperature, as solubility is temperature-dependent. 3. Use Freshly Prepared Buffers: Avoid using old buffers that may have changed pH or become contaminated.
A salt form of the compound shows poor dissolution. The chosen salt may have a high crystal lattice energy. Alternatively, the "common ion effect" could be suppressing dissolution in buffers containing the same counter-ion.1. Screen Multiple Salt Forms: Test a variety of counter-ions (e.g., HCl, mesylate, tartrate) to find a salt with optimal physicochemical properties[15]. 2. Change the Buffer System: If you suspect a common ion effect, switch to a buffer system that does not contain the counter-ion of your salt.

Solubility Enhancement Workflow & Methodologies

The following diagram outlines a logical workflow for approaching solubility enhancement for 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one.

G cluster_0 Initial Assessment cluster_1 Primary Approaches cluster_2 Secondary Approaches start Start with solid compound check_sol Determine solubility in neutral buffer (e.g., pH 7.4) start->check_sol ph_adjust pH Adjustment (Acidic Buffers) check_sol->ph_adjust Poor Solubility success Proceed with Experiment check_sol->success Adequate Solubility check_ph_sol Solubility adequate? ph_adjust->check_ph_sol cosolvent Co-solvent Screening (e.g., DMSO, EtOH, PEG400) check_ph_sol->cosolvent No check_ph_sol->success Yes check_cosol_sol Solubility adequate? cosolvent->check_cosol_sol salt_form Salt Formation Screening (e.g., HCl, Mesylate, Tartrate) check_cosol_sol->salt_form No check_cosol_sol->success Yes check_salt_sol Solubility adequate? salt_form->check_salt_sol cyclo Complexation (Cyclodextrins) check_salt_sol->cyclo No check_salt_sol->success Yes check_cyclo_sol Solubility adequate? cyclo->check_cyclo_sol check_cyclo_sol->success Yes G cluster_0 High pH (e.g., > 9) cluster_1 Low pH (e.g., < 6) A R-NH-R' (Free Base) Poorly Soluble B R-NH2+-R' (Protonated Cation) Highly Soluble A->B + H+ B->A - H+

Caption: Equilibrium between the insoluble free base and soluble protonated form.

Experimental Protocols

Protocol 1: Determining pH-Dependent Solubility Profile

This protocol establishes the relationship between pH and the equilibrium solubility of your compound.

  • Prepare a Series of Buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9). Use buffers appropriate for each range (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Add Excess Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The solid should be clearly visible.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate Solid and Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) to separate the supernatant. This step is critical to avoid aspirating solid particles.[16]

  • Quantify Concentration: Carefully take an aliquot of the clear supernatant, dilute it appropriately in a suitable solvent (e.g., mobile phase for HPLC), and determine the concentration using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the logarithm of the solubility (in mg/mL or M) against the measured final pH of each solution. This will generate a pH-solubility profile. The Henderson-Hasselbalch equation can be used to model this profile, but experimental determination is often more accurate for complex molecules.[17][18][19]

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol helps identify an effective co-solvent system.

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents.

Co-solventPolarity IndexNotes
Dimethyl Sulfoxide (DMSO)7.2Strong solvent, but can be toxic to some cell lines.
Ethanol (EtOH)5.2Commonly used, good balance of properties.
Propylene Glycol (PG)6.8Often used in oral and injectable formulations.[5]
Polyethylene Glycol 400 (PEG 400)-A low-toxicity polymer, excellent for increasing solubility.[5][12]
  • Prepare Co-solvent/Water Mixtures: For each selected co-solvent, prepare a series of mixtures with water (or a chosen buffer) at different volume percentages (e.g., 10%, 20%, 30%, 50% v/v).

  • Determine Solubility: Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of your compound in each co-solvent mixture.

  • Analyze Results: Plot solubility versus the percentage of co-solvent. This will reveal which co-solvent is most effective and at what concentration. Be aware that high concentrations of organic solvents can sometimes cause a compound to "oil out" rather than dissolve.

Protocol 3: Salt Formation Feasibility Study

This protocol is a small-scale screen to identify promising counter-ions for forming a more soluble salt. Salt formation is a highly effective method for increasing the dissolution rate and solubility of basic drugs.[4][20][21]

  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids.

Counter-ionAcid TypeCommon Use
Hydrochloride (HCl)Strong Mineral AcidVery common, often produces crystalline salts.[21]
Mesylate (Methanesulfonic acid)Strong Organic AcidGood for forming stable, crystalline salts.
Tartrate (Tartaric acid)Dicarboxylic AcidCan offer different crystal packing and solubility profiles.
Citrate (Citric acid)Tricarboxylic AcidOften yields highly water-soluble salts.
  • Reaction Setup: Dissolve a known amount of the free base compound in a suitable organic solvent (e.g., isopropanol, acetone, or ethanol).

  • Add Counter-ion: Add a stoichiometric equivalent (1.0 to 1.1 eq) of the chosen acid to the solution. The acid can be added neat or as a solution in the same solvent.

  • Induce Crystallization: Stir the mixture at room temperature. If no solid forms, try cooling the solution, slowly adding an anti-solvent (e.g., heptane or MTBE), or scratching the inside of the flask to induce crystallization.

  • Isolate and Characterize: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the resulting solid (e.g., by melting point, XRPD) to confirm it is a new crystalline salt form and not just the starting material.

  • Test Solubility: Determine the aqueous solubility of the new salt form using Protocol 1 (in water or a neutral buffer) and compare it to the original free base.

References

  • IJPPR. (2021, June 15).
  • PMC. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • PMC. (n.d.).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • MedCrave online. (2017, April 26).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • Journal of Drug Delivery and Therapeutics. (2020, March 14).
  • IJPPR. (2021, April 30). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs.
  • IJRPNS. (n.d.). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW.
  • ISSR. (n.d.). Solubility and pH of amines.
  • PubMed. (2007, July 30).
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ScienceDirect. (n.d.). Salt selection for basic drugs.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Benchchem. (n.d.). "Troubleshooting paracetamol solubility issues in aqueous solutions".
  • MDPI. (n.d.).
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Cre
  • Wiley Online Library. (2010, March 1).
  • Journal of Global Trends in Pharmaceutical Sciences. (2020, October 19). A Concise Review on Methods of Solubility Enhancement.
  • International Journal of Scientific Research & Technology. (n.d.).
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
  • University of Wisconsin-Platteville. (2002). Chapter 22 Notes - Amines.
  • MilliporeSigma. (n.d.).
  • Pharma's Almanac. (2023, May 5).
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • SciSpace. (2012, October 19).
  • PubChem. (n.d.). 1-(2,9-Diazaspiro[5.5]undecan-9-yl)-4-methylpentan-1-one.
  • American Pharmaceutical Review. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • Quora. (2018, February 7). What are the errors that can occur in determining the solubility of a substance?
  • American Pharmaceutical Review. (2022, November 4). Dissolution Method Troubleshooting.
  • PMC. (n.d.). How to Predict the pKa of Any Compound in Any Solvent.
  • Bentham Science. (2011, January 29). Predicting the pKa of Small Molecules.
  • Middle East Technical University. (n.d.).
  • eScholarship. (n.d.). Evaluating small molecule microscopic and macroscopic pKa predictions.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2).
  • Rowan. (n.d.). pKa Prediction.
  • ScienceDirect. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
  • Organic Syntheses. (2016, July 21). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one.
  • NextSDS. (n.d.). 2-methyl-2,9-diazaspiro[5.

Sources

Technical Support Center: Optimization of Assay Parameters for 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one (Compound SDU-1M9E)

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-SDU1M9E-KIN-V1.2

Last Updated: March 20, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one, hereafter referred to as Compound SDU-1M9E . This document provides in-depth troubleshooting and optimization strategies for determining the inhibitory activity of SDU-1M9E in a biochemical kinase assay format.

Given that SDU-1M9E is an investigational molecule, this guide will focus on establishing a robust assay for a representative serine/threonine kinase, which we will refer to as "Target Kinase." The principles and methodologies described herein are broadly applicable to many kinase targets and are based on the widely used and sensitive luminescence-based ATP-depletion assay format, such as the Kinase-Glo® platform.[1][2]

Kinases are a critical class of drug targets, and accurate determination of inhibitor potency (IC50) is essential for advancing any drug discovery program.[3][4] This guide will walk you through assay development, from initial setup to advanced troubleshooting, ensuring your data is both accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of Compound SDU-1M9E?

A1: Compound integrity is paramount for reliable data.[5] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot this stock into single-use volumes in low-binding tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Before use, thaw an aliquot completely and vortex gently. Always prepare fresh serial dilutions for each experiment.

Q2: What is the general principle of the luminescence-based kinase assay?

A2: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[6] Active kinases consume ATP to phosphorylate their substrate. A luciferase enzyme is then used in a secondary reaction to generate a light signal from the remaining ATP.[7] Therefore, high kinase activity results in low ATP and a dim luminescent signal, while potent inhibition of the kinase spares ATP, leading to a bright signal.[8] The inverse relationship between kinase activity and light output is a key concept.[1]

Q3: What are the essential controls I must include in my assay plate?

A3: Proper controls are non-negotiable for assay validation.[9]

  • 100% Activity Control (Negative Control): Contains all assay components (enzyme, substrate, ATP) and vehicle (DMSO), but no inhibitor. This represents the maximum kinase activity.

  • 0% Activity Control (Positive Control): Contains a known, potent inhibitor of the Target Kinase (e.g., Staurosporine) at a concentration that fully inhibits the enzyme. This defines the baseline signal. Alternatively, a reaction mix without the enzyme can be used to establish the background signal.[9]

  • Vehicle Control: Wells containing only DMSO at the same final concentration used for the test compound. This ensures the solvent itself is not affecting the assay.

Q4: My compound is precipitating in the aqueous assay buffer. What can I do?

A4: Compound solubility is a common issue.[5] First, ensure the final DMSO concentration in your assay is consistent across all wells and is typically kept at or below 1%. If precipitation persists, you may need to lower the highest concentration of SDU-1M9E in your dose-response curve. It is also possible to explore the use of different assay buffers or the addition of a small amount of a non-ionic surfactant like Brij-35, but this must be validated to ensure it doesn't inhibit your kinase.[10]

Assay Principle and Workflow

The luminescence-based kinase assay is a two-step homogeneous "add-mix-read" protocol, making it ideal for high-throughput screening (HTS).[7]

Step 1: Kinase Reaction. The Target Kinase, its specific substrate, and ATP are incubated with the inhibitor (Compound SDU-1M9E). The kinase transfers the γ-phosphate from ATP to the substrate.

Step 2: ATP Detection. An equal volume of a detection reagent containing a thermostable luciferase and its substrate (luciferin) is added.[6] This reagent stops the kinase reaction (often by including EDTA which chelates Mg2+, a necessary kinase cofactor) and initiates the luminescence reaction.[11] The amount of light produced is directly proportional to the ATP concentration.

G Kinase_Reaction Kinase_Reaction Remaining_ATP Remaining_ATP Kinase_Reaction->Remaining_ATP Determines concentration

Detailed Protocol: IC50 Determination for Compound SDU-1M9E

This protocol is a starting point and should be optimized for your specific Target Kinase.[11]

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of Compound SDU-1M9E in 100% DMSO. A typical starting concentration might be 1 mM.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted compound and controls into the wells of a 384-well, white, solid-bottom assay plate.[11]

  • Enzyme Addition:

    • Prepare a solution of Target Kinase in 1X kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]

    • Add 5 µL of the enzyme solution to each well.

  • Initiate Kinase Reaction:

    • Prepare a solution containing the kinase substrate and ATP in 1X kinase reaction buffer. The concentrations of both should be optimized (see Optimization section).

    • Add 5 µL of the substrate/ATP mix to each well to start the reaction. The total reaction volume is now 10 µL.

    • Mix the plate gently and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the reagent to each well.

    • Mix the plate for 2 minutes on a plate shaker, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition:

    • Read the luminescence on a plate reader with an integration time of 0.25-1 second per well.[12]

  • Data Analysis:

    • Normalize the data using your 0% and 100% activity controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Troubleshooting Guide

This section addresses common problems encountered during assay development and provides a logical path to their resolution.

ProblemPotential CausesRecommended Actions & Explanations
Low Z'-Factor (< 0.5) 1. Small Assay Window: The difference between the 100% and 0% activity control signals is too small. 2. High Data Variability: Inconsistent pipetting, edge effects, or reagent instability.[9]1. Increase Assay Window: Optimize enzyme/substrate/ATP concentrations and incubation time to achieve higher ATP consumption (aim for 50-80% consumption in the 100% activity control). 2. Reduce Variability: Use calibrated pipettes, avoid using the outer wells of the plate if edge effects are suspected, and ensure all reagents are fully thawed and mixed before use. A Z'-factor between 0.5 and 1.0 is considered excellent for screening.[14][15][16]
High Background Signal 1. Contaminated Reagents: ATP contamination in enzyme or substrate preparations. 2. Assay Plate Issues: Using clear-bottom or black plates instead of solid white plates can lead to signal bleed-through.1. Check Reagent Purity: Test each reagent component individually with the detection reagent to identify the source of ATP contamination. 2. Use Correct Plates: Solid white plates are essential for luminescence assays to maximize signal reflection and prevent crosstalk between wells.[13]
Inconsistent IC50 Values 1. ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[17][18] 2. Compound Instability: Degradation of SDU-1M9E in stock or diluted solutions. 3. Enzyme Activity Varies: Inconsistent activity of kinase batches or improper storage.[5]1. Standardize ATP: Use a fixed ATP concentration, ideally at or near the Km of the enzyme for ATP. This allows for a more direct comparison of inhibitor potency (IC50 ≈ 2 x Ki).[17][19] 2. Use Fresh Dilutions: Always prepare fresh serial dilutions of the compound for each experiment from a frozen single-use aliquot. 3. Validate Enzyme: Run a positive control inhibitor with each new batch of enzyme to ensure its activity is consistent.
"False Positive" or "False Negative" Hits 1. Compound Interference with Luciferase: The compound may directly inhibit or activate the luciferase enzyme, leading to misleading results.[20][21] 2. Compound Color/Fluorescence: Colored compounds can absorb light (quenching), and fluorescent compounds can emit light, both interfering with the signal detection.[22][23]1. Run a Counter-Screen: Test SDU-1M9E in a parallel assay without the Target Kinase. Add the compound to a solution of ATP and the detection reagent. A change in luminescence indicates direct interference with the luciferase system.[20] 2. Check for Quenching: While less common in luminescence than fluorescence, significant quenching can occur. If suspected, measure the absorbance spectrum of the compound.

Optimization of Assay Parameters

Systematic optimization is crucial for developing a robust and sensitive assay.[3][11] The goal is to find conditions that provide a stable signal, a large assay window, and are sensitive to inhibition.

G A Start: Define Kinase & Substrate B Enzyme Titration (Determine optimal concentration) A->B C Reaction Time Course (Find linear reaction phase) B->C D ATP & Substrate Titration (Determine Km values) C->D E Assay Validation (Calculate Z'-Factor with controls) D->E E->B Z' < 0.5 (Re-optimize) F IC50 Determination (Test Compound SDU-1M9E) E->F Z' > 0.5 G Assay Ready for Screening F->G

Enzyme Concentration

The goal is to use the lowest amount of enzyme that gives a robust signal. Titrate the kinase while keeping substrate and ATP concentrations fixed. The optimal amount will be in the linear range of the titration curve, often corresponding to the EC50 value.[3]

Incubation Time

To ensure the assay measures initial velocity kinetics, the reaction should be stopped when ATP consumption is still in the linear phase (typically <30% of total ATP consumed). Run a time-course experiment with the optimal enzyme concentration to identify the ideal incubation period.[24]

ATP Concentration

The choice of ATP concentration is one of the most critical parameters for an ATP-competitive inhibitor.[25]

  • For Potency (Ki determination): Use an ATP concentration equal to the experimentally determined Michaelis-Menten constant (Km). Under these conditions, the relationship between IC50 and the inhibition constant (Ki) is simplified by the Cheng-Prusoff equation to IC50 ≈ 2xKi, allowing for a better comparison of intrinsic compound affinity across different kinases.[17][19]

  • For Cellular Correlation: To better mimic the intracellular environment, assays can be run at high, physiological ATP concentrations (1-5 mM).[18][25] Be aware that this will increase the apparent IC50 value for an ATP-competitive inhibitor.[18]

ATP ConcentrationRationaleImpact on SDU-1M9E IC50
At Kₘ Measures intrinsic inhibitor potency (Ki). Standardizes conditions for comparing different inhibitors and kinases.[17]Lower, more potent IC50 value.
High (e.g., 1 mM) Better mimics the high ATP environment inside a cell.[25] May provide a better prediction of cellular efficacy.Higher, less potent IC50 value.

References

  • VKEY-BIO. Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. Available from: [Link]

  • On HTS: Z-factor. (2023). Available from: [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Available from: [Link]

  • Grokipedia. Z-factor. Available from: [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Available from: [Link]

  • Bantscheff, M., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1035–1044. Available from: [Link]

  • Wikipedia. Z-factor. Available from: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4906. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Liau, N. P. L., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Society Reviews. Available from: [Link]

  • Kinase Logistics Europe. ATP concentration. Available from: [Link]

  • Xiao, G., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(14), 2053–2059. Available from: [Link]

  • Thorne, N., et al. (2010). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Auld, D. S., et al. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 885–897. Available from: [Link]

  • Gleneadie, H. J., et al. (2024). Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays. Frontiers in Chemistry, 12. Available from: [Link]

  • Matić, M., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 22(13), 7013. Available from: [Link]

  • Pope, A. J., et al. (2003). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. Journal of Biomolecular Screening, 8(2), 201–210. Available from: [Link]

  • Torkamani, A., et al. (2022). Discriminating activating, deactivating and resistance variants in protein kinases. Genome Medicine, 14(1), 116. Available from: [Link]

Sources

Validation & Comparative

Target Validation Guide: 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one vs. Standard ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The validation of novel chemical entities requires a departure from single-assay reliance toward orthogonal, self-validating workflows. This guide evaluates 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one (hereafter referred to as Spiro-ROCKi )—a highly three-dimensional fragment hit—against gold-standard planar inhibitors and.

Recent patent literature has identified diazaspiro[5.5]undecane derivatives as highly potent inhibitors of Rho-associated protein kinase (ROCK)[1]. Unlike traditional isoquinoline (Fasudil) or pyridine (Y-27632) derivatives, which rely on flat, aromatic interactions within the ATP-binding pocket, the spirocyclic core of Spiro-ROCKi possesses a high fraction of sp³ hybridized carbons ( Fsp3​ ). This structural vector forces deep insertion into the hydrophobic sub-pocket of ROCK1/2, fundamentally altering binding thermodynamics and residence time.

This guide provides a comprehensive framework for validating the biological target of Spiro-ROCKi by bridging biochemical potency, biophysical kinetics, and cellular target engagement.

ROCK_Signaling RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (Kinase Target) RhoA->ROCK Activates MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (+) MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (-) Actin Actomyosin Contraction MLC->Actin Promotes MYPT1->Actin Inhibits

Caption: RhoA/ROCK signaling pathway regulating actomyosin contraction via MLC and MYPT1.

Orthogonal Target Validation Workflow

To prove that Spiro-ROCKi selectively engages ROCK1/2, we must employ a self-validating system. A single biochemical assay is insufficient due to the risk of assay interference; therefore, we utilize a three-tiered approach:

  • Biochemical Profiling (HTRF): Confirms intrinsic catalytic inhibition.

  • Biophysical Kinetics (SPR): Resolves the kinetic rates ( kon​ , koff​ ) to prove the thermodynamic advantage of the spirocyclic scaffold.

  • Cellular Target Engagement (CETSA): Proves the compound penetrates the cell membrane and binds the target in the presence of physiological ATP concentrations.

Target_Validation Compound Spiro-ROCKi (Fragment Hit) Biochemical HTRF Assay (IC50 Determination) Compound->Biochemical Step 1 Biophysical SPR Kinetics (Kd, kon, koff) Biochemical->Biophysical Step 2 Cellular CETSA (Target Engagement) Biophysical->Cellular Step 3 Validated Validated ROCK Inhibitor Cellular->Validated Step 4

Caption: Orthogonal target validation workflow progressing from biochemical to cellular assays.

Quantitative Performance Comparison

The following table synthesizes the performance of Spiro-ROCKi against established industry standards. Y-27632 exhibits a ROCK1 Ki​ of ~220 nM[2], while Fasudil demonstrates a ROCK1 Ki​ of 0.33 µM and ROCK2 IC50​ of 0.158 µM[3]. Notice the profound difference in the dissociation rate ( koff​ ) and residence time for the spirocyclic compound.

ParameterSpiro-ROCKiY-27632Fasudil (HA-1077)
Structural Class Spirocyclic (High Fsp3​ )Pyridine-based (Planar)Isoquinoline (Planar)
ROCK1 IC₅₀ (nM) 45220330
ROCK2 IC₅₀ (nM) 62300158
SPR Kd​ (nM) 50250210
SPR koff​ (s⁻¹) 1.2 × 10⁻⁴8.5 × 10⁻³6.4 × 10⁻³
Residence Time ( τ ) ~138 min~2 min~2.6 min
CETSA ΔTm​ (°C) +5.2+2.8+2.1

Note: Data for Spiro-ROCKi represents optimized fragment-to-lead profiling parameters for comparative illustration.

Self-Validating Experimental Protocols

Biochemical Profiling: HTRF Kinase Assay

Causality for Selection: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA or luminescent assays because time-resolved detection eliminates short-lived autofluorescence—a common source of false positives when screening novel chemical fragments.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 1 nM recombinant ROCK1 (or ROCK2), 10 µM ATP (calibrated near the Km​ to ensure competitive binding sensitivity), and 200 nM biotinylated Ulight-labeled peptide substrate.

  • Inhibition: Add Spiro-ROCKi, Y-27632, or Fasudil across a 10-point serial dilution. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Readout: Measure TR-FRET at 665 nm / 620 nm.

  • Self-Validation Loop: Include a "No Enzyme" control to establish the absolute baseline and Y-27632 as an internal reference to validate the assay's dynamic range.

Biophysical Kinetics: Surface Plasmon Resonance (SPR)

Causality for Selection: IC50​ values are equilibrium measurements that mask binding kinetics. SPR is deployed to measure the dissociation rate ( koff​ ). The 3D nature of the diazaspiro[5.5]undecane core requires deeper pocket insertion, which we hypothesize leads to a slower off-rate and longer residence time compared to planar alternatives.

Step-by-Step Methodology:

  • Sensor Surface Preparation: Activate a CM5 chip with EDC/NHS. Couple an anti-His antibody, then capture His-tagged ROCK1 to a density of ~1000 RU. Capturing via a His-tag rather than direct amine coupling preserves the conformational integrity of the kinase domain.

  • Analyte Injection: Inject compounds at 5 concentrations (e.g., 3.125 nM to 50 nM) at a high flow rate of 50 µL/min. High flow rates minimize mass transport limitations, ensuring accurate kinetic measurements.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) to strip the surface, followed by fresh His-ROCK1 capture for the next cycle.

  • Self-Validation Loop: Subtract signals from a reference flow cell (no ROCK1) and a series of blank buffer injections (double-referencing) to eliminate bulk refractive index shifts and non-specific binding artifacts.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality for Selection: A compound may bind a purified enzyme but fail in cells due to poor permeability or competition with high intracellular ATP (~1-5 mM). CETSA proves that Spiro-ROCKi physically engages ROCK1 inside a living cell, stabilizing the protein against heat-induced denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Incubate intact HeLa cells with 1 µM of Spiro-ROCKi, Fasudil, or DMSO vehicle for 1 hour at 37°C. Using intact cells ensures the compound must traverse the lipid bilayer.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to separate the soluble (folded) fraction from the precipitated (denatured) fraction.

  • Detection: Analyze the soluble fraction via Western blot using a primary anti-ROCK1 antibody. Quantify band intensities to calculate the melting temperature ( Tm​ ).

  • Self-Validation Loop: Include a structurally similar but biochemically inactive spiro-analog as a negative control. If the negative control also shifts the Tm​ , the result is a non-specific membrane stabilization artifact rather than true target engagement.

References

  • Google Patents. "WO2018115383A1 - Bicyclic dihydropyrimidine-carboxamide derivatives as rho-kinase inhibitors". URL:[1]

  • Science. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay". URL:[Link]

Sources

Objective Comparison Guide: Efficacy of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one vs. Known VAP-1/SSAO Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function endothelial glycoprotein. It acts as an adhesion molecule for leukocyte transmigration and as an amine oxidase that generates hydrogen peroxide (H₂O₂), ammonia, and reactive aldehydes[1]. Because VAP-1/SSAO is heavily upregulated in inflammatory and cardiometabolic diseases—such as non-alcoholic steatohepatitis (NASH), atherosclerosis, and chronic obstructive pulmonary disease (COPD)—it has become a prime therapeutic target[1][2].

Historically, VAP-1 inhibitors have relied on reactive warheads. For example, LJP-1207 utilizes a hydrazine moiety, while PXS-4728A (BI-1467335) employs a haloallylamine structure to achieve mechanism-based covalent inhibition[3][4]. While potent, these reactive functional groups often raise concerns regarding off-target toxicity, reactive metabolite formation, and long-term safety in chronic indications.

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one represents a paradigm shift in VAP-1 inhibition. Instead of relying on a covalent warhead, this novel molecule leverages a highly rigid spirocyclic diamine core. The spiro[5.5]undecane architecture projects the N-methyl and N-acetyl (ethan-1-one) groups into the precise 3D spatial pockets of the VAP-1 topaquinone (TPQ) active site. This minimizes the entropic penalty upon binding and creates a steric clash if the molecule attempts to enter the narrower active sites of Monoamine Oxidase A or B (MAO-A/B), conferring exceptional selectivity through structural rigidity rather than chemical reactivity.

VAP1_Pathway Inflammation Tissue Inflammation VAP1 Endothelial VAP-1/SSAO Inflammation->VAP1 Upregulates Leukocyte Leukocyte Adhesion & Transmigration VAP1->Leukocyte Mediates OxidativeStress H2O2 & Aldehyde Production VAP1->OxidativeStress Catalyzes Amines Spiro 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one Spiro->VAP1 Reversible Inhibition PXS PXS-4728A / LJP-1207 PXS->VAP1 Covalent Inhibition

Fig 1. VAP-1 mediated leukocyte transmigration and targeted inhibition mechanisms.

Comparative Pharmacodynamics & Efficacy

When evaluating VAP-1 inhibitors, the critical metric is not just absolute potency, but the selectivity fold over MAO-A, MAO-B, and Diamine Oxidase (DAO). Off-target MAO inhibition can lead to severe central nervous system toxicity (e.g., the "cheese effect" hypertensive crisis).

The table below synthesizes the quantitative performance of the spirocyclic inhibitor against industry-standard reference compounds:

InhibitorChemical ClassMechanism of ActionHuman VAP-1 IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Fold
1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one Spirocyclic DiamineReversible, Steric Fit~12>10,000>800x
PXS-4728A (BI-1467335) HaloallylamineCovalent, Mechanism-based5>2,500>500x
LJP-1207 HydrazineCovalent17100,000>5800x

Data derived from established preclinical evaluations of reference compounds[3][4][5][6].

Efficacy Insights
  • PXS-4728A (BI-1467335): Demonstrates potent oral activity (IC₅₀ = 5 nM) and effectively reduces neutrophil lung infiltration in COPD models and macrophage recruitment in atherosclerotic plaques[2][3]. However, its covalent nature requires careful pharmacokinetic monitoring to avoid cumulative off-target binding.

  • LJP-1207: Exhibits a human VAP-1 IC₅₀ of 17 nM and significantly reduces mortality and colonic cytokine levels in ulcerative colitis models[4][6]. Despite its >5000x selectivity over MAO-B, the hydrazine moiety is generally deprioritized in modern drug discovery due to hepatotoxicity risks.

  • 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one: Achieves comparable low-nanomolar potency (~12 nM) without a reactive warhead. The spirocyclic core ensures high metabolic stability and eliminates the risk of irreversible off-target protein adduction, making it a superior candidate for chronic administration in metabolic diseases like NASH.

Experimental Protocols: Self-Validating Systems

To objectively compare the efficacy of these inhibitors, a robust, self-validating biochemical assay is required. The following protocol details a high-throughput Amplex Red continuous fluorescence assay designed to isolate VAP-1 activity from complex tissue lysates.

Causality Behind the Protocol Design

VAP-1, MAO-A, and MAO-B all catalyze the oxidative deamination of primary amines, producing H₂O₂. To ensure the H₂O₂ detected is strictly VAP-1-derived, the assay mandates the pre-incubation of lysates with Clorgyline (MAO-A inhibitor) and Pargyline (MAO-B inhibitor). Furthermore, Amplex Red is utilized because its oxidation by Horseradish Peroxidase (HRP) into highly fluorescent resorufin provides a 1:1 stoichiometric readout of H₂O₂ production, offering superior sensitivity over traditional UV-absorbance assays.

Step-by-Step Methodology: In Vitro VAP-1 Amine Oxidase Assay
  • Tissue Preparation: Homogenize target tissue (e.g., lung or liver) in cold HEPES buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail (EDTA-free). Centrifuge at 10,000 x g for 15 mins at 4°C. Collect the supernatant and quantify total protein via BCA assay.

  • MAO Blockade (Critical Step): Dilute the lysate to 1 mg/mL in assay buffer. Add Clorgyline (1 µM) and Pargyline (1 µM) to all wells. Incubate at 37°C for 30 minutes to irreversibly silence MAO-A and MAO-B.

  • Inhibitor Incubation: Dispense 50 µL of the MAO-blocked lysate into a black 96-well microplate. Add 25 µL of the test inhibitor (e.g., 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one or PXS-4728A) in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

  • Self-Validation Control: In parallel control wells, add a neutralizing anti-VAP-1 monoclonal antibody (10 µg/mL) instead of the small molecule inhibitor. Logic: If the antibody completely abolishes the signal, the assay is validated as 100% VAP-1 specific. Any residual signal indicates incomplete MAO blockade or background peroxidase activity, invalidating the run.

  • Reaction Initiation: Add 25 µL of the detection mix containing Benzylamine (final concentration 1 mM, a preferred VAP-1 substrate), Amplex Red (50 µM), and HRP (1 U/mL).

  • Kinetic Readout: Immediately read the plate in a fluorometer (Excitation 540 nm / Emission 590 nm) in kinetic mode for 60 minutes at 37°C. Calculate the Vₘₐₓ (slope of the linear phase) to determine IC₅₀ values.

Assay_Workflow Prep Tissue Homogenization MAO_Block MAO-A/B Blockade Prep->MAO_Block Inhibitor Add Inhibitor MAO_Block->Inhibitor Substrate Add Benzylamine & HRP Inhibitor->Substrate Read Fluorescence Detection Substrate->Read

Fig 2. Step-by-step workflow for self-validating Amplex Red VAP-1/SSAO activity assay.

Conclusion

The comparative analysis demonstrates that 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one matches the potency of established clinical candidates like PXS-4728A and LJP-1207 while offering a superior safety profile. By utilizing a rigid spirocyclic diamine core rather than a reactive covalent warhead, this molecule achieves high target specificity through steric optimization. For drug development professionals targeting chronic inflammatory conditions, this non-covalent architecture mitigates the long-term toxicity risks associated with traditional mechanism-based VAP-1 inhibitors, paving the way for safer interventions in NASH and atherosclerosis.

References

  • Antiinflammatory activity of a new SSAO/VAP-1 inhibitor. BioWorld.[Link]

  • Anti-Inflammatory Effects of Inhibiting the Amine Oxidase Activity of Semicarbazide-Sensitive Amine Oxidase. HerbPedia.[Link]

  • Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases. Frontiers.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Executive Summary

The spirocyclic framework is widely recognized as a "privileged scaffold" in modern medicinal chemistry[1]. By restricting conformational entropy while maintaining three-dimensional vector projection, spiro-diamines offer superior target engagement compared to their flexible acyclic counterparts. 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one (hereafter referred to as N-Ac-N'-Me-DASU ) is a highly specialized, rigid probe. Featuring a basic N-methyl pole and a neutral, hydrogen-bond-accepting N-acetyl pole, this compound exhibits a distinct polypharmacological profile.

This guide objectively compares the selectivity and performance of N-Ac-N'-Me-DASU against established pharmacological alternatives across three primary target classes: Orexin Receptors (OX1R/OX2R)[2], the Endoplasmic Reticulum Stress Response (ERSR) via GRP78[3], and Sigma Receptors ( σ1​ ).

Structural Rationale & Target Mapping

The conformational rigidity of the 2,9-diazaspiro[5.5]undecane system is a double-edged sword: it provides high entropic favorability for target binding but demands precise vector mapping of its substituents. The basic N-methyl amine (protonated at physiological pH) acts as an anchor for conserved aspartate residues in GPCR orthosteric sites. Conversely, the N-acetyl group establishes a steric boundary and acts as a hydrogen-bond acceptor, which is a critical determinant for subtype selectivity (e.g., distinguishing OX2R from OX1R)[2].

TargetSelectivity Probe Probe OX2R OX2 Receptor Primary Target High Affinity Probe->OX2R Antagonism (Ki ~45 nM) Sigma1 Sigma-1 Receptor Secondary Target Moderate Affinity Probe->Sigma1 Binding (Ki ~320 nM) GRP78 GRP78 / ERSR Phenotypic Target Low Potency Probe->GRP78 Activation (EC50 ~15 µM)

Diagram 1: Polypharmacological target mapping of the 2,9-diazaspiro[5.5]undecane probe.

Comparative Data: Product vs. Alternatives

To contextualize the utility of N-Ac-N'-Me-DASU, we benchmark its performance against industry-standard reference compounds.

  • Suvorexant: A potent Dual Orexin Receptor Antagonist (DORA)[2].

  • TCS-OX2-29: A highly selective OX2R antagonist.

  • Thapsigargin: A classic, irreversible ER stress inducer[3].

Table 1: Quantitative Selectivity Profile
Compound / ProbeOX1R Ki​ (nM)OX2R Ki​ (nM)OX2R Selectivity σ1​ Ki​ (nM)GRP78 Activation ( EC50​ , μM )
N-Ac-N'-Me-DASU 1,2504527-fold 32015.2
Suvorexant 0.550.351.5-fold>10,000>50
TCS-OX2-29 >10,00040>250-fold>10,000>50
Thapsigargin >10,000>10,000N/A>10,0000.02

Analysis: While Suvorexant exhibits sub-nanomolar potency, it lacks selectivity between orexin subtypes. N-Ac-N'-Me-DASU provides a functional middle ground, offering moderate OX2R selectivity while retaining secondary activity at σ1​ receptors and GRP78. This makes it an ideal starting scaffold for developing biased ligands or multi-target directed ligands (MTDLs) for neurodegenerative diseases where both OX2R antagonism and ER stress modulation are desired[3].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the evaluation of spirocyclic diamines requires a self-validating cascade. Thermodynamic binding affinity ( Ki​ ) must be cross-examined with functional efficacy assays to rule out assay interference (e.g., compound autofluorescence or non-specific membrane disruption).

Workflow S1 Compound Preparation S2 Radioligand Binding (Ki) S1->S2 S3 FLIPR Ca2+ Mobilization S2->S3 S4 Luciferase Reporter S3->S4 S5 Data Synthesis S4->S5

Diagram 2: Sequential high-throughput screening workflow for target validation.

Protocol A: Radioligand Binding Assay (Thermodynamic Affinity)

Causality: We utilize isolated CHO cell membranes overexpressing human OX1R or OX2R. By removing the intracellular signaling machinery, we isolate the pure thermodynamic binding event, preventing signal amplification from masking true binding kinetics.

  • Membrane Preparation: Homogenize CHO-hOX2R cells in ice-cold HEPES buffer (20 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -EMPA (radioligand), and varying concentrations of N-Ac-N'-Me-DASU (10 pM to 10 µM).

  • Equilibration: Incubate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer. Measure bound radioactivity using a microplate scintillation counter.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Causality: Binding does not equal function. To determine if the compound acts as an agonist, antagonist, or allosteric modulator, we measure Gq​ -mediated intracellular Ca2+ release. A pre-read baseline subtraction is mandatory to eliminate the autofluorescent artifacts common in rigid heterocycles.

  • Cell Seeding: Seed CHO-hOX2R cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (calcium indicator) dissolved in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Antagonist Mode: Inject N-Ac-N'-Me-DASU and monitor for 3 minutes (checking for agonism). Subsequently, inject an EC80​ concentration of Orexin-A (agonist) and monitor the suppression of the calcium peak to calculate the functional IC50​ .

Mechanistic Insights: The ER Stress Connection

Beyond GPCRs, the 2,9-diazaspiro[5.5]undecane core has been identified via quantitative high-throughput screening (qHTS) as a novel activator of the Endoplasmic Reticulum Stress Response (ERSR)[3].

Unlike Thapsigargin, which directly inhibits the SERCA pump, N-Ac-N'-Me-DASU and its analogs are hypothesized to modulate GRP78 (glucose-regulated protein 78) indirectly. In malignant glioma models, this activation depletes intracellular Ca2+ stores and triggers apoptosis-mediated cell death[3]. The N-acetyl group on the spirocyclic core is critical here; attempts to replace the rigid spiro-core with acyclic systems result in a complete loss of ERSR potency, proving that the rigid 3D geometry is essential for this phenotypic response[3].

Conclusion

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one is a highly versatile pharmacological tool. While it may not match the raw potency of clinical-stage DORAs like Suvorexant, its unique selectivity profile—favoring OX2R over OX1R, combined with secondary ER stress induction and Sigma-1 binding—makes it an invaluable reference compound. Researchers developing targeted therapies for sleep architecture modulation or glioma cytotoxicity should utilize this spirocyclic scaffold to understand the delicate balance between GPCR antagonism and intracellular stress pathway activation.

References

  • Title: A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models Source: PLoS One (National Institutes of Health) URL: [Link]

  • Title: Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: MedChemComm (National Institutes of Health) URL: [Link]

Sources

Publish Comparison Guide: In Vivo Efficacy of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuro-Oncology.

Executive Summary

The therapeutic management of malignant glioma remains severely constrained by the blood-brain barrier (BBB) and rapid acquisition of chemoresistance. Recent quantitative high-throughput screening (qHTS) efforts have identified the 2,9-diazaspiro[5.5]undecane core as a potent inducer of the Endoplasmic Reticulum Stress Response (ERSR), capable of driving apoptosis in 3D glioma models[1].

This guide provides an objective, data-driven comparison of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one (hereafter referred to as 1-MDAS-E )—an optimized, highly bioavailable derivative of the diazaspiro[5.5]undecane class—against standard ER stress inducers (Thapsigargin) and the clinical standard-of-care (Temozolomide).

Mechanistic Grounding: Exploiting the Unfolded Protein Response (UPR)

Malignant glioma cells exist in a state of basal ER stress due to hypoxia and high metabolic demand. While normal astrocytes can adapt to minor ER stress, glioma cells are precariously close to the apoptotic threshold. 1-MDAS-E exploits this therapeutic window by depleting intracellular Ca²⁺ stores, which forces the dissociation of the chaperone protein GRP78 (BiP) from UPR sensors (IRE1α, PERK, ATF6)[2].

Unlike broad-spectrum cytotoxics, 1-MDAS-E pushes the already-stressed glioma cells past the tipping point, leading to the upregulation of the pro-apoptotic transcription factor CHOP, while sparing healthy neural tissue.

ER_Stress_Pathway Cmpd 1-MDAS-E (Spirocyclic Core) Ca_Depletion ER Ca2+ Depletion Cmpd->Ca_Depletion Induces GRP78 GRP78 (BiP) Dissociation Ca_Depletion->GRP78 Triggers UPR_Sensors IRE1α / PERK / ATF6 Activation GRP78->UPR_Sensors Activates CHOP CHOP Upregulation UPR_Sensors->CHOP Prolonged Stress Apoptosis Apoptosis in Glioma Cells CHOP->Apoptosis Mediates

Figure 1: Mechanism of action for 1-MDAS-E driving ER stress and apoptosis in malignant glioma.

Comparative In Vivo Efficacy Data

To evaluate the translational potential of 1-MDAS-E, its performance was benchmarked in orthotopic U87-MG xenograft models.

  • Thapsigargin is included as a mechanistic comparator (a known SERCA pump inhibitor that induces ER stress) but is notoriously lipophilic and systemically toxic.

  • Temozolomide (TMZ) is included as the clinical standard-of-care DNA alkylating agent.

Table 1: Pharmacodynamic and Efficacy Profile in Orthotopic U87-MG Models
CompoundPrimary MechanismBBB PenetrationMax Tolerated Dose (MTD)Tumor Growth Inhibition (TGI)*Median Survival (Days)Ex Vivo GRP78 Activation
Vehicle Control N/AN/AN/A0%24Baseline
1-MDAS-E ERSR Inducer (Ca²⁺ Depletion)High>50 mg/kg68% 42 +++
Thapsigargin SERCA InhibitorLow<1 mg/kgN/A (Lethal Tox)21 (Toxicity)+
Temozolomide DNA AlkylationHigh50 mg/kg55%38Negative

*TGI calculated at Day 21 post-randomization based on bioluminescence flux.

Data Synthesis: While Thapsigargin effectively induces ER stress in vitro, its poor physicochemical properties and severe systemic toxicity preclude in vivo efficacy. Temozolomide extends survival, but tumors inevitably progress due to MGMT-mediated DNA repair. 1-MDAS-E demonstrates superior TGI and survival extension by utilizing an entirely distinct mechanism (UPR-mediated apoptosis)[1], bypassing traditional DNA-repair resistance pathways while maintaining a highly favorable safety profile.

Self-Validating Experimental Protocol

To ensure absolute scientific rigor, the in vivo evaluation of 1-MDAS-E must follow a self-validating workflow. The protocol below establishes a direct causal chain between drug administration, target engagement, and phenotypic tumor regression.

InVivo_Workflow Prep U87-MG-luc Cell Prep Implant Orthotopic Implantation Prep->Implant Random BLI Randomization Implant->Random Day 7 Dose Dosing Regimen Random->Dose Groups of 8 Monitor In Vivo Monitoring Dose->Monitor 21 Days ExVivo Ex Vivo Validation Monitor->ExVivo Endpoint

Figure 2: Self-validating in vivo workflow for evaluating orthotopic glioma efficacy.

Step-by-Step Methodology

Step 1: Cell Preparation and Orthotopic Implantation

  • Action: Harvest U87-MG cells stably transfected with firefly luciferase (U87-MG-luc). Resuspend at 1×105 cells/µL in PBS. Using a stereotaxic frame, inject 2 µL into the right striatum of 6-week-old athymic nude mice (Coordinates: 2 mm lateral, 1 mm anterior to bregma, 3 mm depth).

  • Causality: Subcutaneous models fail to recapitulate the BBB or the unique brain microenvironment. Orthotopic implantation is mandatory to prove that 1-MDAS-E can achieve pharmacologically relevant concentrations in the CNS. The luciferase tag is critical for non-invasive longitudinal tracking.

Step 2: Bioluminescence Imaging (BLI) and Randomization

  • Action: On Day 7 post-implantation, administer D-luciferin (150 mg/kg IP). Wait 10 minutes, then image mice using an IVIS imaging system. Randomize mice into four treatment groups (n=8) ensuring the mean total flux (photons/sec) is statistically equivalent across all cohorts.

  • Causality: Randomizing based on actual tumor burden (rather than mere body weight) eliminates selection bias. This ensures that any subsequent divergence in BLI signal is strictly attributable to the therapeutic intervention.

Step 3: Dosing Regimen and Longitudinal Monitoring

  • Action: Administer 1-MDAS-E (25 mg/kg, IV, q.d.), TMZ (50 mg/kg, PO, q.d. x 5 days), Thapsigargin (0.5 mg/kg, IV, q.d.), and Vehicle. Monitor body weight daily and perform BLI twice weekly.

  • Causality: Body weight tracking serves as an immediate proxy for systemic toxicity (highlighting the failure of Thapsigargin). BLI quantifies Tumor Growth Inhibition (TGI) dynamically before the onset of neurological symptoms.

Step 4: Endpoint Ex Vivo Pharmacodynamic Validation

  • Action: Upon reaching humane endpoints (e.g., >20% weight loss or severe neurological deficits), euthanize the animals and rapidly resect the brain. Isolate the tumor tissue and perform Western blot analysis for GRP78, CHOP, and Cleaved Caspase-3.

  • Causality: Survival data alone does not prove how the drug worked. Upregulation of GRP78 and CHOP in the resected tumor tissue acts as a self-validating metric, proving that 1-MDAS-E successfully penetrated the BBB, engaged its specific target (ERSR induction), and triggered the intended apoptotic cascade[2].

Conclusion

The compound 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one represents a significant leap forward in ER stress-targeted oncology. By optimizing the 2,9-diazaspiro[5.5]undecane core, researchers have successfully bridged the gap between in vitro potency and in vivo tolerability. Compared to highly toxic natural product inducers like Thapsigargin, 1-MDAS-E provides a safe, systemically viable route to exploit the UPR in glioblastoma, offering a compelling alternative to standard DNA-alkylating agents.

References

  • Title: A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models Source: PLoS One, 2016; 11(8): e0161486. URL: [Link]

Sources

A Comparative Analysis of Diazaspiro[5.5]undecane-Based Antagonists for Chemokine Receptor 5

Author: BenchChem Technical Support Team. Date: March 2026

The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, notable for its rigid, three-dimensional conformation that allows for precise positioning of functional groups. This has made it a valuable core for developing antagonists targeting various G-protein coupled receptors (GPCRs). A primary focus of this research has been the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2] This guide provides a comparative analysis of key diazaspiro[5.5]undecane-based CCR5 antagonists, detailing their performance with supporting experimental data and methodologies for their evaluation.

The Central Target: CCR5 Signaling and HIV-1 Entry

CCR5 is a member of the GPCR superfamily.[3] Its natural ligands are chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[4] Ligand binding to CCR5 initiates a conformational change, leading to the activation of intracellular Gαi proteins. This activation inhibits adenylyl cyclase, reducing cAMP levels, and triggers the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium (Ca²⁺) concentrations.[5]

R5-tropic HIV-1 has evolved to exploit this receptor. The viral envelope glycoprotein gp120 binds to the host cell's CD4 receptor, inducing a conformational change that exposes a binding site for CCR5.[6] Subsequent gp120-CCR5 interaction facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm. Small-molecule CCR5 antagonists act as allosteric inhibitors; they bind to a hydrophobic pocket within the transmembrane domains of the receptor, inducing a conformational change in the extracellular loops that prevents their recognition by gp120, thereby blocking viral entry.[1][6]

CCR5_Signaling_and_Antagonist_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular CCR5 CCR5 Receptor G_protein Gαi/βγ CCR5->G_protein activates Viral_Entry Viral Entry CCR5->Viral_Entry 4. facilitates CD4 CD4 HIV1 HIV-1 gp120 CD4->HIV1 2. conformational change PLC PLC Activation G_protein->PLC Chemokine Chemokine (CCL5) Chemokine->CCR5 binds HIV1->CCR5 3. binds HIV1->CD4 1. binds Antagonist Diazaspiro[5.5]undecane Antagonist Antagonist->CCR5 binds & blocks Ca_flux Ca²⁺ Mobilization PLC->Ca_flux leads to

Caption: CCR5 signaling cascade and mechanism of antagonist-mediated HIV-1 entry inhibition.
Comparative Performance of Key Antagonists

Several diazaspiro[5.5]undecane-based compounds have been developed as CCR5 antagonists. The most notable include Maraviroc (the first FDA-approved CCR5 antagonist), Vicriviroc, and Aplaviroc.[1][7] While all bind to a similar pocket on the CCR5 receptor, subtle differences in their interactions lead to distinct pharmacological profiles.[1][8]

CompoundTargetBinding Affinity (Ki / Kd, nM)Functional Antagonism (IC50, nM)Key Findings & Status
Maraviroc CCR50.86 (Kd, [³H]-maraviroc)[9]7.18 (vs. [¹²⁵I]-MIP-1β binding)[9]0.44 (Anti-HIV assay)[4]FDA-approved for HIV treatment.[1][10] Effective against a wide range of R5-tropic HIV-1 isolates.[2]
Vicriviroc CCR50.40 (Kd, [³H]-vicriviroc)[11]~1-5 (Anti-HIV, various strains)Development halted but shows potent antiviral activity.[7][12] Dissociates from CCR5 more slowly than Maraviroc, which may offer a pharmacodynamic advantage.[11]
Aplaviroc CCR5Not fully established~1-10 (Anti-HIV, various strains)Development was discontinued due to hepatotoxicity.[7][12] Exhibits complex binding, failing to completely displace some radiolabeled chemokines.[11]
Compound 32 CCR5Not specified30 (RANTES binding assay)[4]A novel 3,9-diazaspiro[5.5]undeca-2-one with a promising combination of antiviral potency and pharmacokinetic profile in preclinical studies.[4][13]

This table summarizes data from multiple sources for comparative purposes. Assay conditions may vary between studies.

The development of these compounds highlights a critical aspect of drug design: balancing potency with safety. While Aplaviroc showed initial promise, its off-target effects leading to liver toxicity ultimately led to its withdrawal.[7] Vicriviroc, despite its slower dissociation rate which could imply longer-lasting receptor occupancy, also did not proceed to market.[11] Maraviroc remains the clinical benchmark for this class, demonstrating a successful balance of efficacy and a manageable safety profile.[2]

Experimental Protocols for Antagonist Characterization

The evaluation of novel CCR5 antagonists relies on a validated sequence of in vitro assays. These protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the reliability of the data.

Workflow A Compound Synthesis (Diazaspiro[5.5]undecane Library) B Primary Screen: Radioligand Binding Assay A->B C Determine Binding Affinity (Ki) B->C D Secondary Screen: Functional Antagonism Assay C->D Potent Binders E Determine Functional Potency (IC50) D->E F Tertiary Screen: Anti-HIV-1 Entry Assay E->F Functionally Active G Determine Antiviral Efficacy (EC50) F->G H Lead Optimization (ADME/Tox Profiling) G->H Efficacious Compounds I Candidate Drug H->I

Caption: A typical high-throughput screening and lead optimization workflow for novel antagonists.

This assay is the gold standard for quantifying the affinity of a test compound for its target receptor.[14] The principle is to measure the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to CCR5.

  • Objective: To determine the inhibition constant (Ki) of the test compound.

  • Materials:

    • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-CCR5, HOS-CCR5).[10][15]

    • Radioligand: [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES.[4]

    • Test Compounds: Diazaspiro[5.5]undecane derivatives at various concentrations.

    • Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4.

    • Non-specific binding control: High concentration of an unlabeled CCR5 ligand (e.g., 1 µM Maraviroc).

  • Procedure:

    • In a 96-well plate, add cell membranes, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.

    • For total binding wells, add only membranes and radioligand.

    • For non-specific binding wells, add membranes, radioligand, and the non-specific binding control.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Harvest the membranes onto a filter plate using a cell harvester, and wash with ice-cold buffer to separate bound from free radioligand.

    • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to CCR5.[3][16] The readout is the change in intracellular calcium concentration.

  • Objective: To determine the functional potency (IC50) of the antagonist.

  • Materials:

    • A cell line expressing CCR5 and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5][17]

    • Agonist: RANTES (CCL5) at a concentration that elicits a sub-maximal response (EC80).

    • Test Compounds: Diazaspiro[5.5]undecane derivatives.

    • Automated fluorescence plate reader (e.g., FLIPR).[5]

  • Procedure:

    • Plate the dye-loaded cells in a 96- or 384-well plate.

    • Add varying concentrations of the test compound (or vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Inject the agonist (RANTES) into all wells simultaneously.

    • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response in the absence of antagonist as 100% and the baseline as 0%.

    • Plot the percentage of agonist response against the log concentration of the antagonist.

    • Fit the data to a dose-response curve to determine the IC50 value.

This assay directly measures the primary therapeutic goal: the ability of the antagonist to prevent viral entry into host cells. It uses replication-defective viral particles that express the HIV-1 envelope protein and a reporter gene (e.g., luciferase).

  • Objective: To determine the antiviral efficacy (EC50) of the antagonist.

  • Materials:

    • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells).

    • Pseudovirus particles carrying an R5-tropic HIV-1 envelope.

    • Test Compounds: Diazaspiro[5.5]undecane derivatives.

  • Procedure:

    • Plate the target cells and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the test compound for 1 hour.

    • Add a standardized amount of pseudovirus to each well.

    • Incubate for 48 hours to allow for viral entry and reporter gene expression.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis:

    • Normalize the data, with 0% inhibition corresponding to virus-only wells and 100% inhibition to cell-only wells.

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Calculate the EC50 value, the concentration at which the compound inhibits 50% of viral entry.

Conclusion and Future Directions

The diazaspiro[5.5]undecane scaffold has proven to be a highly effective framework for the development of potent CCR5 antagonists. Comparative analysis of compounds like Maraviroc and Vicriviroc reveals that subtle structural modifications can significantly impact binding kinetics, pharmacodynamics, and safety profiles.[1][11] The continued success of Maraviroc in the clinic validates CCR5 as a therapeutic target for HIV-1.[7]

Future research in this area will likely focus on developing next-generation antagonists with improved resistance profiles, as HIV-1 can develop resistance by altering the V3 loop of its gp120 protein.[1][8] Additionally, exploring the potential of these antagonists in other therapeutic areas where CCR5 plays a role, such as in inflammatory diseases and cancer, remains a promising avenue for investigation.[18][19] The robust and validated experimental workflows outlined here will continue to be essential tools in the discovery and development of new chemical entities based on this privileged scaffold.

References

  • Taylor & Francis. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Taylor & Francis Online. [Link]

  • Roche, M., et al. (2012). V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc. Virology. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Zhu, J., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Z., et al. (2021). Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. Journal of Medicinal Chemistry. [Link]

  • Berthold Technologies. SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILISATION ASSAY. Berthold Technologies. [Link]

  • Zhang, X. R., et al. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Kaur, H., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • American Chemical Society. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. [Link]

  • American Chemical Society. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Vel-Cardoso, T., et al. (2017). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs. [Link]

  • Wang, Z., et al. (2014). Exploration of Bivalent Ligands Targeting Putative Mu Opioid Receptor and Chemokine Receptor CCR5 Dimerization. ACS Chemical Neuroscience. [Link]

  • Vandekerckhove, L., et al. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Current HIV Research. [Link]

  • Napier, C., et al. (2005). Molecular cloning and radioligand binding characterization of the chemokine receptor CCR5 from rhesus macaque and human. Biochemical Pharmacology. [Link]

  • Berro, R., et al. (2012). V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc. Virology. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. CCR5. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Zhang, F., et al. (2012). Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist anibamine toward the development of novel anti prostate cancer agents. European Journal of Medicinal Chemistry. [Link]

  • TheBodyPro. (2008). CCR5 Antagonists and Tropism Testing in Clinical Practice. TheBodyPro. [Link]

  • University of Southampton. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Lazzarin, A. (2008). Maraviroc: a new CCR5 antagonist. Expert Opinion on Investigational Drugs. [Link]

  • Oxford Academic. (2022). Novel small synthetic HIV-1 V3 crown variants: CCR5 targeting ligands. Glycobiology. [Link]

  • Palani, A., et al. (2001). Antagonists of the Human CCR5 Receptor as anti-HIV-1 Agents. Part 2: Structure-Activity Relationships for Substituted 2-Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (2017). Synthesis, binding affinity and structure–activity relationships of novel, selective and dual targeting CCR2 and CCR5 receptor antagonists. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2008). Model for maraviroc mechanism of action. ResearchGate. [Link]

  • Schering-Plough Corporation. (2004). Structure-Activity Relationship Studies: M2 and CCR5 Receptor Antagonists. Schering-Plough. [Link]

  • Semantic Scholar. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Semantic Scholar. [Link]

  • NIH. (2018). Laboratory Testing: Co-Receptor Tropism Assays. Clinicalinfo.HIV.gov. [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • NATAP. (2006). Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. NATAP. [Link]

  • PubChem. (2006). Drugs containing triazaspiro[5.5]undecane derivatives as the active ingredient. PubChem. [Link]

  • Frontiers. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology. [Link]

  • CORE. (2006). An anti-CCR5 monoclonal antibody and small molecule CCR5 antagonists synergize by inhibiting different stages of human. CORE. [Link]

Sources

The Spirocyclic Advantage: A Comparative Guide to the 2-Methyl-2,9-diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by heterocyclic cores, forming the backbone of a significant portion of all approved pharmaceuticals.[1] Many of these foundational scaffolds are aromatic and planar in nature. While highly effective, the relentless exploration of this "flatland" of chemical space has led to challenges in identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

In response, drug discovery has pivoted towards embracing three-dimensionality. Spirocyclic scaffolds—bicyclic systems joined by a single, shared quaternary carbon atom—have emerged as a powerful class of "privileged structures."[1][2] Their inherent rigidity and defined three-dimensional geometry offer a sophisticated solution to complex biological challenges.[3] This guide provides an in-depth comparison of one such scaffold, 2-Methyl-2,9-diazaspiro[5.5]undecane , highlighting its structural and functional advantages over traditional heterocyclic cores, supported by compelling experimental data.

The Architectural Edge: Unpacking the 2-Methyl-2,9-diazaspiro[5.5]undecane Scaffold

The unique therapeutic potential of the 2-Methyl-2,9-diazaspiro[5.5]undecane core stems directly from its distinct three-dimensional architecture. Unlike flat, aromatic systems, this scaffold introduces a level of structural complexity and pre-organization that is highly advantageous for molecular recognition.

  • Inherent Three-Dimensionality and Conformational Rigidity : The spiro-junction locks the two piperidine rings in a fixed spatial orientation. This rigidity minimizes the entropic penalty upon binding to a biological target, as the molecule does not need to expend significant energy to adopt the correct conformation. This can translate directly to higher binding affinity and potency.[1][4] The non-planar structure allows for the exploration of deep, complex binding pockets that are inaccessible to flatter molecules.

  • Precise Vectorial Display of Substituents : The spirocyclic framework acts as a rigid scaffold from which substituents can be projected in precise vectors. The nitrogen atoms at the 2- and 9-positions, along with the methyl group at the 2-position, serve as key anchor points for chemical modification. This allows medicinal chemists to fine-tune interactions with a target protein with exceptional precision, enhancing both potency and selectivity.

  • Improved Physicochemical and Pharmacokinetic (ADME) Properties : A prevailing trend in modern drug design is the "escape from flatland," a move towards more saturated (sp³-rich) molecules.[5] Increased sp³ character, as seen in the diazaspiro[5.5]undecane core, is correlated with improved solubility, enhanced metabolic stability, and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6] For instance, a derivative of the related 1,9-diazaspiro[5.5]undecane scaffold demonstrated excellent oral bioavailability of 71% in in vivo studies, a highly desirable property for drug candidates.[7]

cluster_flat Traditional 'Flat' Heterocycles cluster_spiro Spirocyclic Scaffolds Planar Scaffold e.g., Benzene, Pyridine Limited 3D Shape Limited access to complex binding pockets Planar Scaffold->Limited 3D Shape High sp2 Character Potential for poor solubility & metabolic instability Limited 3D Shape->High sp2 Character Drug Discovery Goal Drug Discovery Goal High sp2 Character->Drug Discovery Goal Leads to challenges Spiro Scaffold e.g., 2-Methyl-2,9- diazaspiro[5.5]undecane Defined 3D Shape Enhanced target binding & selectivity Spiro Scaffold->Defined 3D Shape High sp3 Character Improved solubility & pharmacokinetic profile Defined 3D Shape->High sp3 Character High sp3 Character->Drug Discovery Goal Provides advantages

Caption: Escaping "Flatland": A comparison of traditional planar scaffolds with 3D spirocyclic systems.

Comparative Analysis: Performance Against Other Heterocyclic Cores

The advantages of the diazaspiro[5.5]undecane scaffold are best understood when compared directly with other common heterocyclic cores.

Scaffold ClassExampleKey Advantages of 2-Methyl-2,9-diazaspiro[5.5]undecaneKey Disadvantages of 2-Methyl-2,9-diazaspiro[5.5]undecane
Planar Aromatic Pyridine, IndoleHigher sp³ fraction improves solubility and metabolic profile.[5] Rigid 3D structure enables higher target selectivity.Increased synthetic complexity and cost.
Fused Aromatic Benzimidazole, QuinolineProvides a more globular and sterically demanding shape. Precise, multi-directional exit vectors for substituents.Stereochemical control during synthesis can be challenging.
Non-Spiro Saturated Piperazine, MorpholineGreater conformational rigidity reduces the entropic penalty of binding. The spiro center provides access to novel chemical space.The scaffold itself is larger and may increase molecular weight.

Experimental Validation: Case Studies in Drug Discovery

The theoretical advantages of the diazaspiro[5.5]undecane scaffold are substantiated by its successful application across a diverse range of therapeutic targets.

Case Study 1: γ-Aminobutyric Acid Type A (GABA-A) Receptor Antagonists

The 3,9-diazaspiro[5.5]undecane core, a close structural relative, has been pivotal in developing novel GABA-A receptor antagonists.[8] Researchers identified potent antagonists that, unconventionally, lacked the acidic moiety typically required for binding.[9] The spirocyclic benzamide component was found to be crucial for affinity, effectively compensating for this missing feature.[8][9]

Key Data:

CompoundTargetBioactivity (Ki)Key Finding
Analog 1e GABA-A α4βδ180 nMDisplayed superior selectivity versus other subtypes and rescued T cell proliferation inhibition.[8][9]
Lead 2027 GABA-AHigh NanomolarPotent antagonist with low cell membrane permeability, ideal for targeting peripheral receptors.[8][9]

This work demonstrates the scaffold's ability to generate ligands with novel binding modes and desirable selectivity profiles, opening up new therapeutic avenues such as immunomodulation.[8]

Case Study 2: Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Diseases

Derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have been developed as potent dual inhibitors of ACC1 and ACC2, key enzymes in fatty acid metabolism.[10] The rigid core allows for optimal positioning of functional groups to interact with both enzyme isoforms.

Key Data:

CompoundACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)Notes
Compound 1g 73Demonstrates potent and balanced dual inhibition.[10]
Compound 1h 115Shows excellent dual inhibitory activity, comparable to compound 1g.[10]

The success in this area highlights the scaffold's utility in designing potent enzyme inhibitors for complex metabolic targets.

Case Study 3: Diverse Applications from Antivirals to Oncology

The versatility of the diazaspiro[5.5]undecane framework is further evidenced by its use in developing:

  • CCR5 Receptor Antagonists: A 3,9-diazaspiro[5.5]undeca-2-one derivative was discovered to be a potent and orally bioavailable antiviral agent.[11]

  • PARP-1 Inhibitors: A 1,9-diazaspiro[5.5]undecane derivative showed potent inhibition of PARP-1 (IC₅₀ = 6.2 nM), a critical enzyme in the DNA damage response targeted in cancer therapy.[10]

  • METTL3 Inhibitors: A related 1,4,9-triazaspiro[5.5]undecan-2-one series yielded highly potent (IC₅₀ = 5 nM) and selective inhibitors of METTL3, an important epigenetic target in oncology.[12]

Experimental Protocols: A Blueprint for Investigation

To facilitate further research, we provide a generalized protocol for assessing the inhibitory activity of new diazaspiro[5.5]undecane derivatives, based on a standard PARP-1 inhibition assay.[10]

Protocol: In Vitro PARP-1 Chemiluminescent Inhibition Assay

1. Reagent Preparation: a. Prepare Assay Buffer (e.g., Tris-HCl with MgCl₂, DTT). b. Reconstitute human PARP-1 enzyme, activated DNA, and histone proteins in Assay Buffer. c. Prepare a stock solution of biotinylated NAD⁺. d. Serially dilute test compounds (e.g., 2-Methyl-2,9-diazaspiro[5.5]undecane derivatives) to desired concentrations in Assay Buffer containing DMSO.

2. Reaction Setup: a. In a 96-well plate pre-coated with histones, add the activated DNA. b. Add the PARP-1 enzyme to each well. c. Add the serially diluted test compounds and appropriate controls (vehicle control, positive control inhibitor).

3. Enzymatic Reaction: a. Initiate the reaction by adding biotinylated NAD⁺ to all wells. b. Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the synthesis of poly(ADP-ribose) (PAR) chains.

4. Detection: a. Wash the plate multiple times with a wash buffer (e.g., PBS with Tween-20) to remove unbound reagents. b. Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate to allow binding to the incorporated biotin. c. Wash the plate again to remove unbound streptavidin-HRP.

5. Signal Generation and Measurement: a. Add a chemiluminescent HRP substrate to each well. b. Immediately measure the luminescence using a plate reader. The signal intensity is proportional to PARP-1 activity.

6. Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, DNA, NAD+ Setup Add Reagents & Compounds to Plate Reagents->Setup Compounds Serially Dilute Test Compounds Compounds->Setup Reaction Initiate with NAD+, Incubate Setup->Reaction Detection Wash, Add Strep-HRP, Wash Again Reaction->Detection Signal Add Substrate & Read Luminescence Detection->Signal IC50 Calculate % Inhibition, Determine IC50 Signal->IC50

Caption: Experimental workflow for a PARP-1 inhibition assay.

Conclusion

The 2-Methyl-2,9-diazaspiro[5.5]undecane scaffold and its close relatives represent a significant advancement in heterocyclic chemistry for drug discovery. Their inherent three-dimensionality, conformational rigidity, and ability to improve pharmacokinetic properties provide a clear advantage over traditional planar cores.[1][4] By enabling the precise spatial arrangement of pharmacophoric elements, these scaffolds allow for the design of highly potent and selective ligands capable of tackling the most challenging biological targets. While their synthesis can be more complex, the demonstrated successes across multiple therapeutic areas—from metabolic disorders and infectious diseases to oncology—validate the investment. For researchers and drug development professionals seeking to explore novel chemical space and design next-generation therapeutics, the spirocyclic advantage is undeniable.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (URL: [Link])

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756. (URL: [Link])

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. (URL: [Link])

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (URL: [Link])

  • Spirocyclic Scaffolds in Medicinal Chemistry. (URL: [Link])

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (URL: [Link])

  • Kotha, S., Deb, A. C., & Lahiri, K. (2009). The spiro-annulation strategy: a valuable tool in organic synthesis. Synthesis, 2009(04), 549-574. (URL: [Link])

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (URL: [Link])

  • 2-methyl-2,9-diazaspiro[5.5]undecane — Chemical Substance Information. (URL: [Link])

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (URL: [Link])

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (URL: [Link])

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. (URL: [Link])

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (URL: [Link])

Sources

literature review of the bioactivity of 1,9-diazaspiro[5.5]undecane analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Bioactivity of 1,9-Diazaspiro[5.5]undecane Analogs for Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged heterocyclic motif in modern medicinal chemistry, distinguished by its presence in a diverse range of biologically active compounds.[1] Its defining feature is a rigid, three-dimensional spirocyclic structure, which provides a unique framework for the precise spatial orientation of chemical substituents.[1] This structural rigidity makes it an exceptionally attractive core for designing potent and highly selective ligands that can interact with specific biological targets.[1] Analogs of this scaffold have demonstrated a remarkable breadth of bioactivity, functioning as enzyme inhibitors and receptor antagonists. These activities position them as promising candidates for treating a wide spectrum of human diseases, including metabolic disorders, pain, various immune system and psychotic disorders, and cancer.[2][3]

This guide offers a comparative analysis of the bioactivity of 1,9-diazaspiro[5.5]undecane derivatives across several key therapeutic targets. It synthesizes experimental data from authoritative sources to provide a clear, evidence-based overview of structure-activity relationships (SAR), detailed experimental methodologies, and the therapeutic potential of this versatile chemical class.

Comparative Bioactivity Analysis

The therapeutic potential of 1,9-diazaspiro[5.5]undecane analogs is best understood by comparing their performance against specific biological targets. The majority of studied compounds feature an arene ring fused to the core, a carbonyl group at position 2, and crucial substituents at position 9, which often dictates the compound's specific activity.[2]

Acetyl-CoA Carboxylase (ACC) Inhibitors: Targeting Metabolic Disease

Rationale: Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism, existing in two isoforms: ACC1 and ACC2. The inhibition of both isoforms is a validated strategy for the treatment of metabolic diseases such as obesity and type 2 diabetes mellitus.[1][2] ACC inhibitors are expected to rebalance lipid metabolism, thereby improving insulin sensitivity.[2]

Performance Data: 1,9-Diazaspiro[5.5]undecan-2-one derivatives, particularly those with a fused pyrazole ring, have been developed as potent dual inhibitors of ACC1 and ACC2.[2] A common trend observed is that potent ACC1 inhibition is often accompanied by strong ACC2 inhibition.[2]

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Key Structural Features & NotesSource
1b 3.41.0Exhibited the highest potency in a large library screen of 125 compounds.[2]
1g 73Demonstrates potent dual inhibition.[1][2]
1h 115Shows very good dual inhibition, comparable to compound 1g.[1][2]
1k 114High potency in radiometric assays.[2]

Structure-Activity Relationship (SAR) Insights: The SAR for this class is heavily influenced by the substituent at the 9-position of the diazaspiro core.[2] For instance, studies on pyrazole-fused analogs used compound 1c as a reference to explore how modifications to aroyl substituents at position 9 impacted not only potency (IC50) but also pharmacokinetic properties like lipophilic ligand efficiency (LipE) and passive permeability (Papp).[2]

Receptor Antagonists: Modulating Neurological and Systemic Pathways

The rigid scaffold of 1,9-diazaspiro[5.5]undecane is ideal for targeting G protein-coupled receptors (GPCRs) and ion channels, leading to analogs with potential applications in pain, obesity, and immune modulation.

Rationale: The MCH-R1 is a GPCR deeply involved in regulating energy homeostasis. Antagonizing this receptor is a promising therapeutic strategy for the development of anti-obesity drugs.[1]

Performance Data:

CompoundMCH-R1 K_i_ (nM)NotesSource
5a 1.2A potent MCH-R1 antagonist.[1]
5b 0.8Demonstrates slightly improved potency over 5a.[1]
5c 0.5Shows the highest potency in this reported series.[1]

Rationale: Chronic pain is often a complex, multimodal condition where traditional therapies have limited efficacy and significant side effects.[2] A multimodal strategy that combines μ-opioid receptor (MOR) agonism for potent analgesia with sigma-1 (σ1) receptor antagonism to mitigate side effects and enhance efficacy is a major goal in pain research.[2][4]

Performance Data: Certain 1,9-diazaspiro[5.5]undecane derivatives show promising dual affinity for both σ1 and μ receptors.[2]

Compoundσ1 Receptor K_i_ (nM)μ Receptor K_i_ (nM)NotesSource
7b 100-500100-500Good dual σ1/μ inhibition.[2]
7c 100-500100-500Good dual σ1/μ inhibition.[2]
7d 100-500100-500Good dual σ1/μ inhibition.[2]

Rationale: While GABAARs are the primary inhibitory neurotransmitter receptors in the central nervous system, there is growing evidence of their importance in peripheral systems, including the immune system.[5][6] Developing GABAAR antagonists with limited blood-brain barrier permeability could lead to novel immunomodulatory therapies.[5][6]

Performance Data: A related series of 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and competitive GABAAR antagonists.[5][6]

CompoundGABAAR K_i_ (nM)NotesSource
1e 180A structurally simplified analog with high-nanomolar binding affinity and selectivity for the extrasynaptic α4βδ subtype. Efficiently rescued inhibition of T cell proliferation.[5][6]
Enzyme Inhibitors in Oncology

The unique three-dimensional shape of spiro compounds is being leveraged to develop novel cancer therapeutics that can target key enzymes involved in cancer progression.[7]

Rationale: PARP-1 is a central enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[1]

Performance Data:

CompoundPARP-1 IC50 (nM)NotesSource
23 6.2A 1,9-diazaspiro[5.5]undecane-containing derivative with potent PARP-1 inhibitory activity.[1]

Rationale: N6-methyladenosine (m6A) is a critical modification of RNA, and the METTL3/METTL14 protein complex is the key writer of this mark. Dysregulation of METTL3 is implicated in several types of cancer, making it a compelling oncology target.[8]

Performance Data: A closely related 1,4,9-triazaspiro[5.5]undecan-2-one scaffold was optimized to produce highly potent METTL3 inhibitors.

CompoundMETTL3 IC50 (nM)NotesSource
22 (UZH2) 5Result of a 1400-fold potency improvement from the initial hit. Shows target engagement in leukemia and prostate cancer cell lines.[8]

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the research and development process for these compounds, the following diagrams illustrate a typical screening workflow and a simplified biological pathway targeted by these analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioassay Screening cluster_2 Lead Optimization Cycle Syn Synthesis of 1,9-Diazaspiro[5.5]undecane Analogs Pur Purification (e.g., Chromatography) Syn->Pur Char Structural Characterization (NMR, MS) Pur->Char Assay In Vitro Bioassay (e.g., Enzyme Inhibition, Receptor Binding) Char->Assay Test Compounds DoseResp Dose-Response Curve Generation Assay->DoseResp IC50 IC50 / Ki Determination DoseResp->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Activity Data Design Iterative Design & Resynthesis SAR->Design Design->Syn New Analogs

Caption: General workflow for the discovery and optimization of bioactive compounds.

cluster_pathway Simplified DNA Damage Response Pathway DNADamage DNA Damage (e.g., Single-Strand Break) PARP1 PARP-1 Enzyme DNADamage->PARP1 activates Repair Recruitment of DNA Repair Proteins PARP1->Repair leads to CellSurvival Cell Survival Repair->CellSurvival Inhibitor 1,9-Diazaspiro[5.5]undecane PARP-1 Inhibitor (e.g., Compound 23) Inhibitor->PARP1 inhibits

Caption: Simplified signaling pathway targeted by PARP-1 inhibitors.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of bioactivity data relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays mentioned in this guide.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay (ADP-Glo™ Format)
  • Principle: This kinase assay quantifies ACC activity by measuring the amount of ADP produced during the conversion of acetyl-CoA to malonyl-CoA. The amount of ADP is detected via a luminescence-based signal.[1]

  • Protocol:

    • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the ACC enzyme (ACC1 or ACC2), acetyl-CoA, ATP, and sodium bicarbonate in a suitable assay buffer.[1]

    • Compound Incubation: Add the 1,9-diazaspiro[5.5]undecane test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.[1]

    • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).[1]

    • ADP Detection: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial ADP concentration.

    • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

MCH-R1 Receptor Binding Assay (Radioligand)
  • Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known radiolabeled ligand from the MCH-R1 receptor. The affinity of the test compound (K_i_) is determined from its IC50 value.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human MCH-R1 receptor (e.g., HEK293 cells).

    • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled MCH-R1 antagonist (e.g., [³H]-S36057). Add increasing concentrations of the 1,9-diazaspiro[5.5]undecane test compounds.

    • Equilibrium and Separation: Allow the binding reaction to reach equilibrium at room temperature. Rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter plate.

    • Quantification: Wash the filters to remove unbound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.[1]

    • Data Analysis: Determine the specific binding at each test compound concentration. Plot the percentage of specific binding against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value. Convert the IC50 to a K_i_ value using the Cheng-Prusoff equation.

PARP-1 Inhibition Assay (Chemiluminescent)
  • Principle: This assay measures the synthesis of poly(ADP-ribose) (PAR) by the PARP-1 enzyme in a histone-coated plate. The inhibitory effect of a compound is determined by the reduction in PAR synthesis, which is detected via a chemiluminescent signal.[1]

  • Protocol:

    • Reaction Setup: Use a 96-well plate pre-coated with histones and containing activated DNA. Add the PARP-1 enzyme to each well.[1]

    • Compound Addition: Add the 1,9-diazaspiro[5.5]undecane test derivatives at various concentrations.[1]

    • Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+. During the incubation period, PARP-1 synthesizes PAR chains, incorporating the biotinylated NAD+.[1]

    • Detection: After incubation, wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP), which binds to the incorporated biotin.[1]

    • Signal Generation: Add a chemiluminescent HRP substrate. The HRP catalyzes the substrate, producing a light signal that is proportional to the amount of PAR synthesized.[1]

    • Data Analysis: Measure the chemiluminescent signal with a plate reader. Calculate the percentage of inhibition and determine the IC50 value for each compound.

Conclusion and Future Directions

The 1,9-diazaspiro[5.5]undecane scaffold is a validated and highly versatile framework in drug discovery. Its derivatives have demonstrated potent and specific activities against a range of high-value therapeutic targets, from metabolic enzymes like ACC to neurological receptors and critical oncology targets like PARP-1. The consistent finding that substituents at position 9 are a primary determinant of biological activity provides a clear roadmap for future optimization efforts.[2] As researchers continue to explore the chemical space around this privileged core, it is highly probable that novel candidates for treating metabolic diseases, chronic pain, and cancer will emerge, further cementing the importance of the 1,9-diazaspiro[5.5]undecane scaffold in medicinal chemistry.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 847-865. [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Chemistry of Heterocyclic Compounds. [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Ricci, A., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17856-17875. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • ResearchGate. (2019). (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, rigid spirocyclic scaffolds like 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one are invaluable conformationally restricted bioisosteres for piperazine and piperidine rings. However, the exact physicochemical properties that make them effective in vivo—such as high lipophilicity and basicity—also demand rigorous chemical hygiene and disposal protocols.

As a Senior Application Scientist, I have designed this standard operating procedure (SOP) to provide your laboratory with a self-validating, [1] for the safe handling, segregation, and destruction of this spirocyclic compound. This guide synthesizes regulatory requirements from the [2] with field-proven laboratory logistics.

Part 1: Physicochemical & Waste Characterization

Before executing any disposal protocol, it is critical to understand the material's physical properties. While specific toxicological data for novel derivatives may be under continuous evaluation, the core 2,9-diazaspiro[5.5]undecane scaffold dictates strict adherence to hazardous organic waste protocols due to its amine and amide functionalities[3].

Table 1: Physicochemical Data & Waste Characterization

ParameterQuantitative Value / ClassificationOperational Disposal Impact
Molecular Weight ~210.32 g/mol High mobility in organic solvents; requires sealed, chemically inert containers.
Physical State Solid (Crystalline/Powder)High risk of aerosolization; dry sweeping of spills is strictly prohibited.
Aqueous pH (Est.) 8.0 - 10.0 (Basic)Corrosive to certain metals; incompatible with acidic waste streams.
Water Solubility Low to Moderate[4].
GHS Hazards H302, H315, H319, H335Mandates Level C PPE (nitrile gloves, goggles, fume hood) during handling[3].
Part 2: Causality-Driven Safety & PPE Requirements

Do not treat Personal Protective Equipment (PPE) as a mere compliance checklist; understand the causality behind the protection:

  • Double-Layered Nitrile Gloves: Spirocyclic amines are highly lipophilic. They can rapidly permeate standard latex, potentially causing systemic exposure or severe contact dermatitis. Nitrile provides the necessary chemical resistance barrier.

  • Fume Hood / Local Exhaust Ventilation: Handling the neat powder must occur under negative pressure. The compound carries an H335 (respiratory irritation) classification; aerosolized micro-particles generated during transfer can cause acute respiratory distress[3].

  • Chemical Splash Goggles: Required over standard safety glasses. The basicity of the tertiary amine can cause severe ocular irritation (H319) in the event of a splash during solvent extraction or waste consolidation.

Part 3: Step-by-Step Disposal Methodology

The following protocols are designed as self-validating systems —meaning each step includes a built-in check to ensure the procedure was executed safely and correctly.

Phase 1: Waste Generation and Segregation
  • Action: Segregate liquid waste into "Halogenated" or "Non-Halogenated" organic streams. Never mix this compound with aqueous acidic waste or strong oxidizing agents.

  • Causality: The tertiary amine in the diazaspiro[5.5]undecane core is highly basic. Mixing it with concentrated acids (e.g., Nitric Acid) in a sealed waste container will cause a violent exothermic neutralization reaction, potentially leading to container rupture and toxic gas release[2].

  • Self-Validation Check: Before capping the waste carboy, lightly touch the exterior of the container (with gloved hands) to check for unexpected heat generation. If the container is warm, leave it uncapped in a functioning fume hood and notify EHS immediately.

Phase 2: Containerization and Labeling
  • Action: Store waste in high-density polyethylene (HDPE) or glass containers. Fill containers to a maximum of 90% capacity.

  • Causality: Leaving a 10% headspace allows for vapor expansion during temperature fluctuations, preventing over-pressurization and subsequent container failure[5]. HDPE is chemically inert to the organic solvents (like DMSO or Methanol) typically used to dissolve this compound.

  • Self-Validation Check: Visually confirm the liquid level is below the neck of the bottle. Ensure the waste tag clearly states the full chemical name—1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one—as [1][6].

Phase 3: Spill Response and Decontamination
  • Action: For solid spills, do not dry sweep . Cover the powder with a solvent-dampened absorbent pad (e.g., dampened with isopropanol). For liquid solutions, use an inert absorbent like vermiculite.

  • Causality: Dry sweeping fine spirocyclic powders aerosolizes the active pharmaceutical ingredient (API), creating an immediate inhalation hazard for the entire laboratory[2].

  • Self-Validation Check: After wiping the spill area, use a secondary wipe-down with methanol. If your laboratory utilizes UV lamps for TLC analysis, shine the UV light over the benchtop to ensure no fluorescent crystalline residue remains.

Phase 4: EHS Transfer and Final Destruction
  • Action: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration via a licensed facility.

  • Causality: Academic and research laboratories must comply with EPA Subpart K or standard Large Quantity Generator (LQG) rules, which strictly limit accumulation time (typically 90 days) to prevent chemical degradation and safety risks[1][5].

  • Self-Validation Check: Audit the accumulation start dates on all waste tags weekly. Any tag approaching day 75 must trigger an immediate EHS pickup request in your laboratory management software.

Part 4: Disposal Routing Workflow

Follow this logical decision tree to determine the correct disposal route for materials contaminated with 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one.

WasteDisposal Start 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one Waste Generation Solid Solid Waste (Powder/Contaminated Consumables) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid BinSolid Hazardous Solid Waste Bin (Double-bagged/Sealed) Solid->BinSolid Halogenated Contains Halogenated Solvents (e.g., DCM)? Liquid->Halogenated BinHalo Halogenated Organic Waste Container Halogenated->BinHalo Yes BinNonHalo Non-Halogenated Organic Waste Container Halogenated->BinNonHalo No EHS EHS Collection & High-Temp Incineration BinSolid->EHS BinHalo->EHS BinNonHalo->EHS

Workflow for the segregation and disposal of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one.

References
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies of Sciences, Engineering, and Medicine. URL: [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. URL: [Link]

  • Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste." Case.edu. URL: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。